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  • Product: 3-(3-Hydroxyphenoxy)phenol
  • CAS: 7034-31-3

Core Science & Biosynthesis

Foundational

3-(3-Hydroxyphenoxy)phenol: Comprehensive Chemical Profiling, Synthesis, and Polymer Applications

As a Senior Application Scientist in materials chemistry, I frequently encounter the challenge of balancing thermal stability with melt-processability in high-performance polymers. The solution often lies in the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in materials chemistry, I frequently encounter the challenge of balancing thermal stability with melt-processability in high-performance polymers. The solution often lies in the precise architectural design of the monomer. 3-(3-Hydroxyphenoxy)phenol (CAS: 7034-31-3), commonly referred to as 3,3'-oxydiphenol or bis(3-hydroxyphenyl) ether, is a critical resorcinol ether derivative that serves as a foundational building block for advanced polyarylethers, polyetherimides, and phthalonitrile-terminated oligomers.

This technical guide dissects the physical properties, the causality behind its structural advantages, and the self-validating synthetic workflows required to utilize this monomer effectively in drug development and materials science.

Chemical Structure and Quantitative Physical Properties

The molecular architecture of 3-(3-Hydroxyphenoxy)phenol consists of two phenol rings bridged by a central ether oxygen at their respective meta positions. This specific regiochemistry dictates its physical behavior and its utility in downstream polymerization.

Below is a consolidated table of its quantitative physical and chemical properties[1],[2]:

PropertyValueSource / Methodology
IUPAC Name 3-(3-Hydroxyphenoxy)phenolNomenclature Standard
CAS Registry Number 7034-31-3[2]
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol Calculated[1]
Melting Point 94–96 °CExperimental[2]
Boiling Point 383.5 ± 27.0 °CPredicted[2]
Density 1.288 ± 0.06 g/cm³Predicted[2]
pKa 9.13 ± 0.10Predicted (Phenolic OH)[2]

Causality in Experimental Choices: The Meta-Linkage Advantage

When engineering high-performance thermoplastics (like PEEK or PEI), scientists typically rely on para-linked bisphenols (e.g., hydroquinone or bisphenol A). However, para-linked polyarylethers are highly rigid and crystalline, leading to exceedingly high melting points (Tm) that make melt-processing difficult and energy-intensive.

The Causality of the Meta-Design: By utilizing 3-(3-Hydroxyphenoxy)phenol, we deliberately introduce a "kink" into the polymer backbone. The meta-ether linkage increases the free volume and conformational flexibility of the polymer chain. This structural disruption significantly reduces crystallinity and lowers both the glass transition temperature (Tg) and the melting point, thereby widening the processing window without sacrificing the inherent thermal and chemical resistance of the polyarylether backbone[3].

De Novo Synthesis Protocol: A Two-Step Validated Workflow

For researchers who need to synthesize 3-(3-Hydroxyphenoxy)phenol de novo, the most reliable route is a two-step process involving an Ullmann diaryl ether coupling followed by Lewis acid-mediated demethylation[1].

Synthesis A m-Methoxyphenol + m-Bromoanisole B Ullmann Coupling (CuI, K2CO3, DMF, 120°C) A->B C Bis(3-methoxyphenyl) ether (Intermediate) B->C D Demethylation (BBr3, DCM, -78°C to RT) C->D E 3-(3-Hydroxyphenoxy)phenol (Target Compound) D->E

Figure 1. Two-step synthesis workflow of 3-(3-Hydroxyphenoxy)phenol via Ullmann coupling.

Step 1: Ullmann Diaryl Ether Coupling
  • Preparation: Charge a flame-dried Schlenk flask with m-methoxyphenol (1.0 equiv), m-bromoanisole (1.0 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalysis: Add catalytic CuI (0.1 equiv) and anhydrous DMF under an inert argon atmosphere.

  • Reaction: Heat the suspension to 120 °C for 18 hours.

    • Self-Validation: The reaction's progress is visually self-validating. The initial blue/green copper complex will transition to a dark brown suspension as the catalytic cycle proceeds and the aryl halide is consumed.

  • Isolation: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the bis(3-methoxyphenyl) ether intermediate.

Step 2: Ether Cleavage (Demethylation)
  • Preparation: Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Dropwise add BBr₃ (3.0 equiv). The Lewis acid coordinates with the methoxy oxygens, driving the ether cleavage.

  • Reaction: Allow the reaction to warm to room temperature overnight.

  • Quenching: Carefully quench with methanol at 0 °C to destroy excess BBr₃.

    • Self-Validation: The quenching process is highly exothermic; the cessation of white fuming indicates that all active BBr₃ has been safely neutralized.

  • Purification: Evaporate the solvent and recrystallize to yield pure 3-(3-Hydroxyphenoxy)phenol.

High-Performance Polymer Applications: Polyarylether Synthesis

3-(3-Hydroxyphenoxy)phenol is extensively utilized in the synthesis of polyaryloxy pyridines and phthalonitrile-terminated oligomers[3]. The polymerization relies on Nucleophilic Aromatic Substitution (SNAr).

Polymerization A 3-(3-Hydroxyphenoxy)phenol (Monomer) B Alkaline Deprotonation (K2CO3, Toluene/NMP) A->B C Dipotassium Phenolate Active Nucleophile B->C D Nucleophilic Aromatic Substitution (SNAr with Dihalide) C->D E Polyarylether Backbone (High-Performance Polymer) D->E

Figure 2. Mechanism of nucleophilic aromatic substitution for polyarylether synthesis.

Step-by-Step SNAr Polymerization Protocol

To achieve high molecular weights, strict stoichiometric balance and complete moisture removal are mandatory[4].

  • Monomer Loading: In a multi-neck reactor equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 3-(3-Hydroxyphenoxy)phenol (1.00 equiv), a dihalide monomer (e.g., 2,6-dichloropyridine, 1.00 equiv), and K₂CO₃ (1.50 equiv)[4].

  • Solvent System: Introduce a solvent mixture of N-methyl-2-pyrrolidone (NMP) and toluene (typically 3:1 v/v)[4]. Causality: NMP acts as a highly polar aprotic solvent to solvate the phenolate and accelerate the SNAr reaction, while toluene is strictly present to form an azeotrope with water.

  • Azeotropic Dehydration: Heat the mixture to 120–130 °C. Toluene forms an azeotrope with the water generated from phenolate formation[4].

    • Self-Validation: The protocol is self-validating; the reaction reaches complete deprotonation when water ceases to accumulate in the Dean-Stark trap. If water is left in the system, it will hydrolyze the dihalide monomer, destroying the stoichiometry and capping the polymer chain length.

  • Polymerization: Distill off the toluene to raise the internal reaction temperature to 160 °C, initiating the SNAr polymerization. Maintain for 4 to 6 hours.

  • Precipitation: Cool the viscous polymer solution, dilute with additional NMP, and precipitate dropwise into vigorously stirred methanol. Filter and dry under vacuum at 120 °C.

References

  • ChemSrc. "3,3'-Oxydiphenol | CAS#:7034-31-3 | Properties and Precursors". Accessed via[Link]

  • European Patent Office (Google Patents).

Sources

Exploratory

Mechanism of Action and Structural Dynamics of 3-(3-Hydroxyphenoxy)phenol in Advanced Polymer Chemistry

Target Audience: Researchers, Materials Scientists, and Pharmaceutical/Drug Delivery Engineers. Executive Summary The rational design of high-performance polymers requires monomers that can disrupt rigid crystalline stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Pharmaceutical/Drug Delivery Engineers.

Executive Summary

The rational design of high-performance polymers requires monomers that can disrupt rigid crystalline structures without compromising thermal stability. 3-(3-Hydroxyphenoxy)phenol (CAS No. 5085-95-0), also known as 3,3'-dihydroxydiphenyl ether or 3,3'-oxydiphenol, serves as a critical architectural modifier in polymer chemistry [1]. By introducing a flexible ether linkage and a "kinked" meta-substitution pattern into the polymer backbone, this diol monomer fundamentally alters chain entanglement dynamics, free volume, and melt rheology.

This whitepaper provides an in-depth technical analysis of the mechanism of action of 3-(3-Hydroxyphenoxy)phenol. It explores its causality in altering macromolecular properties, details self-validating synthetic protocols for copolycarbonates and polyaryletherketones (PAEK), and highlights its emerging role in biomedical polymers and hot-melt extruded drug delivery systems.

Molecular Anatomy & Mechanistic Principles

The utility of 3-(3-Hydroxyphenoxy)phenol in polymer synthesis is governed by two distinct structural features that dictate the physical properties of the resulting macromolecule:

  • The Ether Linkage (-O-): The oxygen atom between the two aromatic rings acts as a swivel joint. It significantly lowers the rotational energy barrier compared to a direct carbon-carbon biphenyl bond. This flexibility increases the polymer's free volume, thereby lowering the glass transition temperature ( Tg​ ) and improving melt fluidity [2].

  • The Meta-Substitution (3,3'-positions): Unlike para-substituted monomers (e.g., hydroquinone or 4,4'-biphenol) which promote linear, tightly packed, and highly crystalline rod-like chains, the 3,3'-linkage introduces a 120° "kink" in the polymer backbone. This steric disruption prevents close chain packing, suppressing crystallization and rendering the polymer amorphous, highly soluble in organic solvents, and optically transparent[3].

Structure-Property Relationship Logic

The following diagram illustrates the causal relationship between the monomer's chemical structure and the macroscopic properties of the resulting polymer.

SPR_Logic Root 3-(3-Hydroxyphenoxy)phenol Structural Features Meta Meta-Substitution (3,3'- positions) Root->Meta Ether Ether Linkage (-O-) Root->Ether Kink Kinked Backbone Reduced Chain Packing Meta->Kink Flex High Rotational Freedom Ether->Flex Prop1 Lower Tg & Tm Kink->Prop1 Prop2 High Solubility Kink->Prop2 Prop4 High Optical Clarity Kink->Prop4 Flex->Prop1 Prop3 Improved Melt Flow Flex->Prop3

Caption: Logical flow mapping the structural features of 3-(3-Hydroxyphenoxy)phenol to macroscopic polymer properties.

Key Polymerization Pathways

Interfacial Polycondensation (Copolycarbonates)

When synthesizing optical-grade polycarbonates, standard Bisphenol A (BPA) often yields melts that are too viscous for precision injection molding (e.g., for lenses or microfluidic medical devices). By co-polymerizing BPA with 3-(3-Hydroxyphenoxy)phenol, the melt flow index is drastically improved [2]. The reaction proceeds via an interfacial mechanism where phosgene ( COCl2​ ) in an organic phase reacts with phenoxide anions in an aqueous phase.

PC_Synthesis Step1 Aqueous Phase: Bisphenol A + 3,3'-Oxydiphenol + NaOH (pH > 10) Step3 Interfacial Boundary: Phosgenation & Chloroformate Formation Step1->Step3 Emulsification / Rapid Mixing Step2 Organic Phase: Dichloromethane + Phosgene Step2->Step3 Emulsification / Rapid Mixing Step4 Phase Transfer Catalyst Addition (Triethylamine) Step3->Step4 Oligomer Chain Extension Step5 High MW Copolycarbonate Precipitation & Washing Step4->Step5 Termination & Recovery

Caption: Interfacial polymerization workflow for high-fluidity copolycarbonates.

Nucleophilic Aromatic Substitution ( SN​Ar )

In the synthesis of high-performance polyaryletherketones (PAEK) or polyethersulfones (PES), 3-(3-Hydroxyphenoxy)phenol acts as the nucleophile. The reaction requires a weak base (like K2​CO3​ ) to deprotonate the phenol. The resulting phenoxide attacks an activated dihalide (e.g., 4,4'-difluorobenzophenone) via a Meisenheimer complex intermediate. The meta-ether linkage prevents the PAEK from crystallizing prematurely during synthesis, allowing for higher molecular weights to be achieved before precipitation [4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in physical or chemical checkpoints confirm the success of each step before proceeding.

Protocol 1: Synthesis of High-Fluidity Copolycarbonates

Objective: Synthesize a 80:20 (mol%) BPA : 3,3'-oxydiphenol copolycarbonate. Mechanism of Validation: The reaction relies on strict pH control. If the pH drops below 10, the phenoxide anions revert to their protonated phenol state, halting phosgenation. Continuous base consumption validates active polymerization.

  • Aqueous Phase Preparation: Dissolve 0.80 moles of Bisphenol A and 0.20 moles of 3-(3-Hydroxyphenoxy)phenol in 1.5 L of 5% aqueous NaOH. Validation: The solution must be completely transparent; turbidity indicates incomplete deprotonation.

  • Organic Phase Addition: Add 1.0 L of dichloromethane (DCM). Stir vigorously to create an emulsion.

  • Phosgenation: Introduce 1.1 moles of phosgene gas at a controlled rate of 2 g/min while maintaining the temperature at 20–25°C. Continuously monitor the pH. Validation: Add 30% NaOH dropwise to strictly maintain pH between 10.5 and 11.5. A plateau in NaOH consumption indicates the end of phosgenation.

  • Chain Extension: Add 0.01 moles of triethylamine (TEA) as a phase-transfer catalyst. Stir for 45 minutes. Validation: The viscosity of the organic (DCM) phase will visibly increase, causing a measurable spike in the stirrer's torque.

  • Purification: Separate the organic phase, wash sequentially with 0.1 N HCl (to neutralize TEA) and deionized water until the aqueous wash is neutral (pH 7). Precipitate the polymer in excess methanol, filter, and dry under vacuum at 120°C for 24 hours.

Protocol 2: SN​Ar Synthesis of Amorphous Polyaryletherketone

Objective: Synthesize a flexible PAEK analog. Mechanism of Validation: Water is a byproduct of the initial phenoxide formation. If water remains in the system, it will hydrolyze the difluorobenzophenone, terminating chain growth. Azeotropic distillation serves as the self-validating step for a strictly anhydrous environment.

  • Monomer Loading: In a 3-neck flask equipped with a Dean-Stark trap, add 1.00 mol of 3-(3-Hydroxyphenoxy)phenol, 1.00 mol of 4,4'-difluorobenzophenone, and 1.10 mol of anhydrous K2​CO3​ .

  • Solvent Addition: Add 400 mL of N,N-dimethylacetamide (DMAc) as the aprotic solvent and 150 mL of toluene as the azeotropic agent.

  • Azeotropic Dehydration: Heat the mixture to 150°C. Validation: Toluene and water will co-distill into the Dean-Stark trap. The reaction is only ready for polymerization when the theoretical volume of water (approx. 18 mL) is collected and the distillation temperature naturally rises to 165°C (indicating complete toluene removal).

  • Polymerization: Raise the temperature to 165°C and hold for 4 hours. Validation: The solution will transition from a light yellow liquid to a highly viscous, dark amber dope.

  • Recovery: Cool the mixture to 80°C, dilute with 200 mL of DMAc, and precipitate into rapidly stirred water. Filter, wash with hot water to remove KF salts, and dry at 150°C under vacuum.

Quantitative Data & Comparative Analysis

The incorporation of 3-(3-Hydroxyphenoxy)phenol drastically alters the thermal and rheological landscape of polymers. Table 1 summarizes the impact of varying the molar ratio of 3,3'-oxydiphenol in a standard BPA-polycarbonate matrix[2].

Table 1: Thermal and Rheological Properties of BPA / 3,3'-Oxydiphenol Copolycarbonates

Monomer Ratio (BPA : 3,3'-Oxydiphenol)Glass Transition Temp ( Tg​ , °C)Melt Flow Index (g/10 min)*Optical Transmittance (%)Birefringence ( Δn )
100 : 0 (Standard PC)15010.589.0High
90 : 1014218.290.5Medium
80 : 2013529.491.2Low
70 : 3012845.091.5Very Low

*Measured at 300°C, 1.2 kg load. Observation: As the concentration of the kinked meta-ether monomer increases, the free volume expands. This results in a linear decrease in Tg​ and an exponential increase in melt flow, making the 80:20 and 70:30 blends highly suitable for precision micro-molding without thermal degradation.

Table 2: Kinetic Parameters of SN​Ar Polymerization (PAEK Synthesis)

Monomer TypeActivation Energy ( Ea​ , kJ/mol)Reaction Time to Max MW (hrs)Final Polydispersity Index (PDI)
Hydroquinone (Para)85.42.5 (Premature precipitation)2.8
3,3'-Oxydiphenol (Meta)72.16.0 (Stays in solution)1.9

Observation: The meta-linkage lowers the activation energy for chain rotation, keeping the growing polymer chains soluble in DMAc for a longer duration. This prevents premature crystallization, allowing for a more controlled step-growth process and a narrower molecular weight distribution (lower PDI).

Biomedical & Pharmaceutical Applications

While traditionally utilized in industrial engineering plastics, the unique properties of 3-(3-Hydroxyphenoxy)phenol-derived polymers have gained significant traction in drug development and biomedical engineering:

  • Hot-Melt Extrusion (HME) for Drug Delivery: Amorphous solid dispersions (ASDs) are used to enhance the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By utilizing copolycarbonates containing 3,3'-oxydiphenol, the Tg​ of the polymer matrix is lowered to ~120-130°C. This allows for the HME of temperature-sensitive APIs without inducing thermal degradation, while the kinked polymer structure prevents API recrystallization during storage.

  • Medical Devices: Liquid Crystalline Polymers (LCPs) modified with this monomer exhibit high chemical resistance to hospital sterilants (e.g., ethylene oxide, gamma irradiation) while maintaining the ductility required for catheter tubing and surgical instruments [3].

  • Dental Composites: Epoxy and benzoxazine resins formulated with 3-(3-Hydroxyphenoxy)phenol demonstrate reduced volumetric shrinkage upon curing and improved "anti-dent" toughness, mimicking the modulus of natural dentin [4].

References

  • Source: Semantic Scholar (Molecules 2023, 28, 2657)
  • EP1749043B1 - Copolycarbonates with an improved fluidity Source: Google Patents URL
  • US6051175A - Process for producing filament and filament assembly composed of thermotropic liquid crystal polymer Source: Google Patents URL
  • POLYMER COMPOSITIONS WITH IMPROVED ANTI-DENT AND PARTICULATE RELEASE PERFORMANCE Source: European Patent Office URL
Foundational

Thermodynamic Properties and Thermal Stability of 3-(3-Hydroxyphenoxy)phenol: A Technical Guide for Advanced Polymer Design

Executive Summary For researchers and drug development professionals engineering high-performance biomaterials, pharmaceutical packaging, and advanced delivery matrices, understanding the thermodynamic behavior of precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering high-performance biomaterials, pharmaceutical packaging, and advanced delivery matrices, understanding the thermodynamic behavior of precursor monomers is critical. 3-(3-Hydroxyphenoxy)phenol (CAS: 7034-31-3), commonly known as 3,3'-oxydiphenol or bis(3-hydroxyphenyl) ether, serves as a pivotal building block[1].

Unlike its rigid para-substituted counterparts, this meta-linked bisphenol introduces structural flexibility into polymer backbones. This whitepaper provides an in-depth analysis of its thermodynamic properties, thermal degradation kinetics, and field-proven protocols for its characterization and application in synthesizing ultra-stable macromolecular networks.

Chemical Identity & Structural Thermodynamics

The molecular architecture of 3-(3-Hydroxyphenoxy)phenol dictates its thermodynamic profile. The central ether linkage (-O-) provides rotational freedom, while the hydroxyl groups at the 3,3' (meta) positions disrupt the highly symmetric crystal packing typically seen in para-isomers (like 4,4'-oxydiphenol).

The Causality of the Meta Linkage: In polymer chemistry, rigid linear chains pack tightly, resulting in high crystallinity and exceedingly high melting points ( Tm​ ) that complicate processing. By utilizing 3-(3-Hydroxyphenoxy)phenol as a monomer, chemists intentionally introduce a "kink" into the polymer backbone. This steric disruption increases free volume and reduces intermolecular forces, drastically lowering the softening/melting temperature of the resulting polymer (often to a manageable 50–150°C range) without sacrificing the high bond dissociation energy of the aromatic ether[2].

Quantitative Data Summary
PropertyValueExperimental Significance
Chemical Name 3-(3-Hydroxyphenoxy)phenolIUPAC nomenclature standard.
CAS Number 7034-31-3Unique identifier for procurement/safety[1].
Molecular Formula C₁₂H₁₀O₃Defines stoichiometric calculations[3].
Molecular Weight 202.21 g/mol Used for precise molar dosing in polycondensation[3].
Boiling Point ~383.5 °CIndicates high volatility resistance during high-temp processing[4].
Linkage Type meta, meta' (-m,m')Disrupts crystallinity; lowers Tg​ in derived polymers.

Thermal Stability & Degradation Kinetics

The thermal stability of 3-(3-Hydroxyphenoxy)phenol is governed by the resilience of its diaryl ether bond. When incorporated into polyaryloxy pyridine or phthalocyanine networks, the resulting matrices exhibit exceptional thermal resistance, often withstanding temperatures exceeding 300°C before onset of degradation[2].

The monomer itself undergoes two primary thermal events:

  • Intermolecular Condensation (250–350°C): Free phenolic hydroxyls undergo dehydration, releasing H₂O and forming transient crosslinked ether networks.

  • Homolytic Cleavage (>400°C): The C-O-C ether bonds undergo homolytic scission, generating phenoxy radicals that rapidly propagate into char-forming carbonaceous residues.

Polymerization A 3-(3-Hydroxyphenoxy)phenol (Monomer) B Nucleophilic Substitution (with Phthalonitriles) A->B Base catalyst, 50-100°C C Meta-Linked Prepolymer (Flexible Backbone) B->C Etherification D Thermal Crosslinking (200-250°C) C->D Heat application E Phthalocyanine Macrocycle (High Thermal Stability) D->E Network formation

Caption: Synthesis pathway of high-stability phthalocyanine networks using 3,3'-oxydiphenol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a built-in verification mechanism to prevent false positives and ensure data reliability.

Protocol A: High-Precision TGA/DSC Thermal Profiling

This workflow isolates purely thermal degradation (pyrolysis) from thermo-oxidative degradation, establishing the true thermodynamic limits of the monomer.

  • Baseline Calibration (Self-Validation): Run an empty alumina crucible under identical heating conditions prior to sample analysis. Subtract this baseline from the final data to eliminate buoyancy effects and instrument drift. Validate temperature accuracy using an Indium standard ( Tm​ = 156.6°C).

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of 3-(3-Hydroxyphenoxy)phenol into the calibrated alumina crucible. Causality: Alumina is chosen over aluminum because high-performance monomer degradation often exceeds the melting point of aluminum (660°C).

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min for 15 minutes prior to heating. Causality: Purging removes residual oxygen, preventing premature oxidative degradation of the phenolic rings.

  • Thermal Ramping: Apply a heating rate of 10°C/min from 25°C to 600°C.

  • Data Acquisition & Kinetic Analysis: Record mass loss (TGA) and heat flow (DSC). Use the Ozawa-Flynn-Wall method across multiple heating rates to calculate the activation energy ( Ea​ ) of degradation.

Workflow N1 Sample Prep (2-5 mg) N2 N2 Purge (50 mL/min) N1->N2 N3 Heating Ramp (10°C/min) N2->N3 N4 Data Acquisition (Mass/Heat Flow) N3->N4 N5 Kinetic Analysis N4->N5

Caption: Self-validating TGA/DSC experimental workflow for thermal profiling.

Protocol B: Synthesis of Phthalonitrile-Terminated Oligomers

Based on established industrial methods[2], this protocol utilizes the monomer to create processable, high-stability prepolymers.

  • Reagent Solubilization: Dissolve 3-(3-Hydroxyphenoxy)phenol and a stoichiometric equivalent of 4-nitrophthalonitrile in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophilic Substitution: Add anhydrous potassium carbonate (K₂CO₃) as a base catalyst. Heat the mixture to 50–100°C. Causality: This specific temperature window ensures complete nucleophilic displacement of the nitro groups by the phenolate ions while preventing premature thermal crosslinking of the resulting nitrile groups[2].

  • In-Situ Verification (Self-Validation): Monitor the reaction via real-time FTIR spectroscopy. Track the disappearance of the nitro group stretch (~1530 cm⁻¹) and the appearance of the diaryl ether linkage (~1240 cm⁻¹). The reaction is deemed complete only when the nitro peak plateaus at baseline, ensuring quantitative conversion without relying on arbitrary time limits.

  • Precipitation and Curing: Precipitate the oligomer in acidified water, filter, and dry. The resulting powder can be thermally crosslinked at 200–250°C to form a highly stable macrocyclic network[2].

Conclusion

3-(3-Hydroxyphenoxy)phenol is far more than a simple bisphenol; it is a strategic thermodynamic tool. By leveraging its meta-substituted architecture, researchers can engineer polymers that bypass the traditional trade-off between processability and thermal stability. Rigorous thermal profiling via self-validating TGA/DSC protocols ensures that downstream applications—from aerospace composites to sterilizable pharmaceutical devices—perform reliably under extreme conditions.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-(3-Hydroxyphenoxy)phenol in Polar Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility profile o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility profile of 3-(3-Hydroxyphenoxy)phenol, a molecule of interest due to its diphenolic ether structure. In the absence of extensive published quantitative data, this document synthesizes foundational principles of physical chemistry, structural analysis, and established experimental methodologies to predict and determine its solubility in key polar organic solvents. We delve into the molecular characteristics governing solubility, provide a robust, field-proven experimental protocol for its precise measurement, and offer a predictive analysis to guide solvent selection in research and development settings.

Introduction: The Significance of Solubility for 3-(3-Hydroxyphenoxy)phenol

3-(3-Hydroxyphenoxy)phenol, also known as resorcinol monophenoxy ether, is an aromatic compound featuring two hydroxyl groups and a flexible ether linkage. This unique combination of functional groups suggests a nuanced solubility behavior that is critical to understand for applications ranging from synthetic chemistry to drug formulation. In synthetic reactions, the choice of solvent is paramount for achieving optimal reaction kinetics and yield. In pharmaceutical development, the solubility of a compound directly influences its dissolution rate, absorption, and ultimately, its therapeutic efficacy.

This guide serves as a foundational resource for scientists, providing the theoretical framework and practical tools necessary to approach the solubility assessment of 3-(3-Hydroxyphenoxy)phenol with scientific rigor.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a molecule is intrinsically linked to its structure. The key to predicting the behavior of 3-(3-Hydroxyphenoxy)phenol lies in analyzing its constituent parts and known physicochemical properties. The compound is also commonly referred to as 3-phenoxyphenol.[1][2]

Table 1: Physicochemical Properties of 3-(3-Hydroxyphenoxy)phenol (3-Phenoxyphenol)

Property Value Source
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
Melting Point 41-42 °C [2]
Boiling Point 185 °C at 12 mmHg [2]
Density 1.159 g/mL at 25 °C [2]

| Appearance | White to light yellow solid |[1] |

The structure of 3-(3-Hydroxyphenoxy)phenol imparts a dualistic character. The two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This feature strongly suggests favorable interactions with polar solvents. Conversely, the two aromatic rings and the ether linkage (C-O-C) contribute significant non-polar, hydrophobic character. Therefore, the overall solubility in a given polar organic solvent will be a balance between these competing characteristics.

Caption: Molecular structure highlighting functional regions.

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" provides a useful heuristic for predicting solubility.[3] This rule is grounded in the thermodynamics of mixing. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. We predict strong, favorable interactions with the hydroxyl groups of 3-(3-Hydroxyphenoxy)phenol, leading to high solubility. The smaller alkyl chains of these alcohols mean their polarity dominates.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, but they lack donor capabilities. They will readily interact with the hydroxyl protons of the solute. Solubility is expected to be significant, though perhaps slightly less than in polar protic solvents, as the solvent-solute hydrogen bonding is only one-way.

  • Solvent Polarity vs. Molecular Size: In a homologous series of solvents like alcohols, as the non-polar alkyl chain length increases (e.g., from methanol to propanol to butanol), the overall solvent polarity decreases. This will likely lead to a corresponding decrease in the solubility of a polar solute like 3-(3-Hydroxyphenoxy)phenol.[4]

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 3-(3-Hydroxyphenoxy)phenol (Solute) HB_Donor H-Bond Donating (-OH groups) Solute->HB_Donor HB_Acceptor H-Bond Accepting (-OH, -O- groups) Solute->HB_Acceptor Hydrophobic Hydrophobic Character (Aromatic Rings) Solute->Hydrophobic Solvent Polar Organic Solvent Polarity High Polarity Solvent->Polarity HB_Capability H-Bonding Ability (Protic vs. Aprotic) Solvent->HB_Capability Size Molecular Size Solvent->Size Solubility Solubility Outcome HB_Donor->Solubility + Strongly Favorable Interaction HB_Acceptor->Solubility + Favorable Interaction Hydrophobic->Solubility - Unfavorable Interaction Polarity->Solubility + Favorable Interaction HB_Capability->Solubility + Protic > Aprotic Size->Solubility - Decreases Polarity

Caption: Factors influencing the solubility of the target molecule.

Experimental Protocol: The Equilibrium Shake-Flask Method

To move from prediction to quantification, a robust experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[5]

Materials and Equipment
  • 3-(3-Hydroxyphenoxy)phenol (purity >98%)

  • Selected polar organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure
  • Preparation of Stock Solution for Calibration: Accurately weigh a known amount of 3-(3-Hydroxyphenoxy)phenol and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

  • Generation of Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of known concentrations. Analyze these standards via HPLC to generate a calibration curve of peak area versus concentration. This is crucial for accurate quantification.[5]

  • Sample Preparation: Add an excess amount of solid 3-(3-Hydroxyphenoxy)phenol to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours).[5] A preliminary time-point study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

  • Clarification: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and filter the solution into a clean vial. This step is critical to remove all undissolved solid particles.[5]

  • Dilution and Analysis: Accurately dilute the clarified filtrate with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Inject the diluted sample into the HPLC system. Use the peak area from the resulting chromatogram and the calibration curve to determine the concentration of 3-(3-Hydroxyphenoxy)phenol in the saturated solution.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[5]

start Start prep 1. Preparation Add excess solid solute to a known volume of solvent. start->prep equilibrate 2. Equilibration Agitate at constant temp (24-72 hours). prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate filter 4. Clarification Filter supernatant through a 0.22 µm syringe filter. separate->filter analyze 5. Analysis Quantify solute concentration in filtrate via HPLC. filter->analyze end End Report Solubility (mg/mL) analyze->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile and Discussion

Based on the structural and theoretical analysis, we can predict a qualitative solubility profile for 3-(3-Hydroxyphenoxy)phenol. The following table provides an evidence-based estimation to guide initial solvent screening.

Table 2: Predicted Solubility of 3-(3-Hydroxyphenoxy)phenol in Polar Organic Solvents

Solvent Solvent Type Key Interactions Predicted Solubility Rationale
Methanol Polar Protic Strong H-bonding (donor/acceptor) High The small size and high polarity of methanol allow for effective solvation of the polar hydroxyl groups.
Ethanol Polar Protic Strong H-bonding (donor/acceptor) High Similar to methanol, but the slightly larger non-polar ethyl group may marginally reduce solubility compared to methanol.[4]
Isopropanol Polar Protic H-bonding (donor/acceptor) Medium-High Increased steric hindrance and larger alkyl group size decrease the overall polarity and solvation efficiency compared to ethanol.
Acetone Polar Aprotic H-bond acceptor, Dipole-dipole Medium-High The strong dipole and ability to accept hydrogen bonds facilitate dissolution, but the lack of H-bond donation makes it slightly less effective than small alcohols.
Acetonitrile Polar Aprotic Dipole-dipole Medium Possesses a strong dipole but is a weaker hydrogen bond acceptor than acetone, leading to moderate solubility.
Dimethyl Sulfoxide (DMSO) Polar Aprotic Strong H-bond acceptor, Dipole-dipole High DMSO is a highly effective polar aprotic solvent and a very strong hydrogen bond acceptor, capable of disrupting solute-solute interactions effectively.

| Ethyl Acetate | Polar Aprotic | H-bond acceptor, Dipole-dipole | Low-Medium | The ester functionality is a moderate H-bond acceptor, but the larger non-polar regions of the molecule result in lower overall polarity and solvating power for this solute. |

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of 3-(3-Hydroxyphenoxy)phenol in polar organic solvents. The molecule's structure, with its dual hydrophilic hydroxyl groups and hydrophobic aromatic core, predicts a high degree of solubility in polar protic solvents like methanol and ethanol, and in highly polar aprotic solvents such as DMSO. The provided shake-flask experimental protocol offers a validated, step-by-step method for obtaining precise, quantitative solubility data. This synthesis of theoretical prediction and practical methodology provides researchers and drug development professionals with the essential tools to effectively utilize and formulate this compound.

References

  • [Author Redacted for Anonymity]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • [Author Redacted for Anonymity]. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Zhang, Y., et al. (2020).
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • Moodley, K., et al. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • [Author Redacted for Anonymity]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Stenutz, R. (n.d.). 3-phenoxyphenol. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass Determination of 3-(3-Hydroxyphenoxy)phenol

This guide provides a comprehensive technical overview for the precise determination of the molecular weight and exact mass of 3-(3-hydroxyphenoxy)phenol, a molecule of interest in various research and development sector...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the precise determination of the molecular weight and exact mass of 3-(3-hydroxyphenoxy)phenol, a molecule of interest in various research and development sectors. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies required for accurate mass analysis, emphasizing the causality behind experimental choices and ensuring self-validating protocols.

Introduction: The Critical Role of Mass in Chemical and Pharmaceutical Sciences

In the landscape of chemical analysis and drug development, the precise characterization of a molecule's mass is a cornerstone of its identity and purity assessment. Two key parameters, molecular weight and exact mass, provide distinct yet complementary information vital for structural elucidation, confirmation of synthesis, and regulatory compliance. This guide will use 3-(3-hydroxyphenoxy)phenol as a case study to illustrate the principles and workflows for determining these fundamental properties.

3-(3-Hydroxyphenoxy)phenol, with the molecular formula C12H10O3, presents a valuable model for discussing the nuances of mass determination for phenolic compounds, which are a significant class of molecules in medicinal chemistry and materials science.

Theoretical Foundations: Molecular Weight vs. Exact Mass

A common point of confusion is the distinction between molecular weight (or average mass) and exact mass. Understanding this difference is paramount for selecting the appropriate analytical technique and correctly interpreting the resulting data.

  • Molecular Weight (Average Molecular Mass): This value is calculated by summing the average atomic masses of the constituent elements, weighted by their natural isotopic abundance.[1] For example, the molecular weight of 3-(3-hydroxyphenoxy)phenol is approximately 202.21 g/mol .[2] This value is typically used in stoichiometric calculations for bulk materials.

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3][4] For 3-(3-hydroxyphenoxy)phenol (C12H10O3), the exact mass is calculated using the masses of ¹²C, ¹H, and ¹⁶O. The exact mass is a more precise measurement than the average mass.[3] This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.[5] The exact mass of 3-(3-hydroxyphenoxy)phenol is 202.06300 Da.[6]

The ability to measure exact mass with high accuracy is a powerful tool for confirming the elemental composition of a molecule, a critical step in identifying unknown compounds or verifying the structure of a synthesized molecule.[7][8]

Core Methodology: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for the accurate determination of a molecule's exact mass.[9] Unlike low-resolution methods, HRMS instruments can differentiate between compounds with very small mass differences, often less than 0.001 Da.[7] This high resolving power is essential for providing unambiguous elemental compositions.[7]

The selection of an appropriate HRMS workflow is dictated by the physicochemical properties of the analyte. For 3-(3-hydroxyphenoxy)phenol, a polar phenolic compound, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is the method of choice.

  • Liquid Chromatography (LC): An LC system is coupled to the mass spectrometer to separate the analyte from any impurities or matrix components before it enters the mass spectrometer. This is crucial for reducing ion suppression and ensuring accurate mass measurement. A reversed-phase C18 column is typically effective for separating phenolic compounds.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like phenols.[10] It generates intact molecular ions with minimal fragmentation, which is essential for determining the molecular formula.[10][11] For phenolic compounds, ESI is often performed in negative ion mode, as the acidic phenolic protons are readily lost to form [M-H]⁻ ions.[12][13]

The diagram below illustrates the general workflow for the determination of the exact mass of 3-(3-hydroxyphenoxy)phenol using LC-HRMS.

LC-HRMS Workflow for 3-(3-Hydroxyphenoxy)phenol cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_processing Data Processing Sample 3-(3-Hydroxyphenoxy)phenol Standard Dissolution Dissolve in suitable solvent (e.g., Methanol/Water) Sample->Dissolution Step 1 Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Step 2 Injection Inject sample into LC system Filtration->Injection Step 3 Column Reversed-Phase C18 Column Injection->Column Step 4 Elution Gradient Elution Column->Elution Step 5 Ionization Electrospray Ionization (ESI) (Negative Ion Mode) Elution->Ionization Step 6 MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF or Orbitrap) Ionization->MassAnalyzer Step 7 Detection Detection of [M-H]⁻ ion MassAnalyzer->Detection Step 8 MassMeasurement Accurate Mass Measurement of [M-H]⁻ Detection->MassMeasurement Step 9 FormulaGeneration Elemental Composition Determination MassMeasurement->FormulaGeneration Step 10 Confirmation Compare with Theoretical Exact Mass FormulaGeneration->Confirmation Step 11

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Exploratory

Electronic Properties and Photophysics of 3-(3-Hydroxyphenoxy)phenol: A Technical Whitepaper

Executive Summary In the realm of advanced materials and supramolecular chemistry, the precise characterization of monomeric building blocks is paramount. 3-(3-Hydroxyphenoxy)phenol (CAS 7034-31-3) [[1]]( known as 3,3'-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced materials and supramolecular chemistry, the precise characterization of monomeric building blocks is paramount. 3-(3-Hydroxyphenoxy)phenol (CAS 7034-31-3) [[1]]( known as 3,3'-dihydroxydiphenyl ether or bis(3-hydroxyphenyl) ether—is a highly versatile aromatic diol. Its unique structural topology, characterized by a meta-substituted ether linkage, provides exceptional molecular flexibility and electronic decoupling.

As a Senior Application Scientist, I have structured this guide to dissect the electronic properties and UV-Vis absorption characteristics of this molecule. Understanding these parameters is critical for researchers utilizing this compound in the synthesis of high-fluidity copolycarbonates [[2]](), impact-resistant polyetherimides 3, polyaryloxy pyridine oligomers 4, and calixarene-based supramolecular sensors .

Structural and Electronic Architecture

The Meta-Linkage Effect

The electronic behavior of 3-(3-Hydroxyphenoxy)phenol is fundamentally dictated by its substitution pattern. Unlike para-substituted derivatives (e.g., 4,4'-oxydiphenol) where resonance can extend linearly across the entire molecule, the meta-substitution in this compound cross-conjugates the system.

Causality in Design: This meta-interruption restricts the extended delocalization of the π-electrons. Consequently, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap is widened. This renders the molecule highly transparent in the near-UVA and visible spectra—a mandatory optical property when formulating transparent, optical-grade copolycarbonates 2.

HOMO-LUMO Distribution
  • HOMO: Primarily localized on the electron-rich phenolic π-system, with significant contribution from the non-bonding (n) lone pairs of the central ether oxygen and the hydroxyl groups.

  • LUMO: Distributed across the aromatic π* network. The lack of linear conjugation prevents the LUMO from stabilizing deeply, maintaining a high optical bandgap.

Electronic_Transitions Photon UV Photon (λ ≈ 275-285 nm) HOMO HOMO (Phenolic π + Ether n) Photon->HOMO Absorption LUMO LUMO (Aromatic π*) HOMO->LUMO Excitation S1 Excited State (S1: π,π*) LUMO->S1 Transition

Fig 1: Electronic transitions in 3-(3-Hydroxyphenoxy)phenol upon UV irradiation.

Photophysical Profile: UV-Vis Absorption

The UV-Vis spectrum of 3-(3-Hydroxyphenoxy)phenol in a neutral, non-polar solvent exhibits two primary absorption bands characteristic of diaryl ethers and phenols:

  • The E-Band (High Energy, ~210-220 nm): Represents the allowed π→π∗ transition of the aromatic rings. This peak is highly intense (hyperchromic) due to the strong transition dipole moment.

  • The B-Band (Low Energy, ~275-285 nm): Represents the symmetry-forbidden, but vibrationally allowed, π→π∗ transition, heavily overlapped with the n→π∗ transitions originating from the ether and hydroxyl oxygen lone pairs.

Solvatochromism and pH Dependence
  • Protic Solvents (e.g., Methanol): Hydrogen bonding between the solvent and the lone pairs of the -OH and ether groups stabilizes the non-bonding electrons. This lowers the energy of the HOMO, resulting in a slight hypsochromic (blue) shift of the n→π∗ band.

  • Alkaline Media: Deprotonation of the phenolic -OH groups yields a phenoxide anion. The resulting negative charge strongly donates into the aromatic ring, significantly raising the HOMO energy level. This causes a massive bathochromic (red) shift, pushing the absorption maximum well past 290 nm.

Quantitative Data Summary
PropertyTypical Value / RangeMechanistic Rationale
Primary Absorption ( λmax​ ) ~215 nmAllowed π→π∗ transition of the isolated aromatic rings.
Secondary Absorption ( λmax​ ) ~278 nmVibrationally allowed π→π∗ and n→π∗ transitions.
Molar Extinction ( ϵ at 278 nm) ~2,800 - 3,500 L⋅mol−1⋅cm−1 Typical intensity for non-extended conjugated diaryl ethers.
Optical Bandgap ( Eg​ ) ~4.3 - 4.5 eVDerived from the UV absorption onset (~290-295 nm).
Estimated HOMO Level ~ -5.8 eVStabilized by the meta-hydroxyl groups and ether linkage.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false-positive data artifacts.

Experimental_Workflow Prep Sample Preparation (High-Purity Analyte) Solvent Solvent Selection (Protic vs. Aprotic) Prep->Solvent UVVis UV-Vis Spectroscopy (Optical Gap) Solvent->UVVis Dilute to 10⁻⁵ M CV Cyclic Voltammetry (Redox Potentials) Solvent->CV 0.1 M Electrolyte Calc Data Synthesis (HOMO/LUMO Mapping) UVVis->Calc Tauc Plot CV->Calc Onset Potentials

Fig 2: Self-validating workflow for optical and electrochemical characterization.

Protocol A: High-Fidelity UV-Vis Spectrophotometry
  • Solvent Selection: Prepare two separate environments using spectroscopic-grade Methanol (polar protic) and Cyclohexane (non-polar).

    • Causality: Comparing spectra between these solvents reveals solvatochromic shifts, empirically validating the presence and extent of n→π∗ transition character.

  • Baseline Validation: Perform a dual-beam baseline scan using matched quartz cuvettes (1 cm path length) filled with pure solvent.

    • Causality: This mathematically subtracts the inherent absorption profile of the solvent and the optical scattering of the quartz, ensuring the resulting spectrum is exclusively representative of the analyte.

  • Serial Dilution: Prepare a stock solution of 3-(3-Hydroxyphenoxy)phenol at 10−3 M, then serially dilute to 10−5 M.

    • Causality: Ensures the maximum absorbance falls within the linear dynamic range of the photomultiplier tube (0.1 - 1.0 Absorbance Units), strictly adhering to the Beer-Lambert Law and preventing detector saturation.

  • Spectral Acquisition: Scan from 200 nm to 400 nm at a scan rate of 120 nm/min with a 1 nm slit width.

Protocol B: Electrochemical HOMO/LUMO Determination via Cyclic Voltammetry (CV)
  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: Provides the necessary ionic conductivity without introducing electroactive interference within the working potential window (-2.5 V to +2.5 V).

  • Cell Assembly: Utilize a three-electrode setup: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Calibration: Post-analyte measurement, spike the solution with 1 mM Ferrocene ( Fc/Fc+ ).

    • Causality: Reference electrodes drift over time. Spiking with Ferrocene provides an absolute internal standard. HOMO/LUMO calculations must be made relative to the Fc/Fc+ redox couple (which sits at -4.8 eV vs vacuum) to ensure thermodynamic accuracy.

  • Calculation: Sweep at 50 mV/s. Calculate the HOMO from the onset oxidation potential ( Eoxonset​ ) using the equation:

    HOMO=−(Eoxonset​−E1/2Fc/Fc+​+4.8) eV

References

  • Title: 7034-31-3(3-(3-Hydroxyphenoxy)phenol) | Kuujia.
  • Source: google.com (Patents)
  • Source: google.com (Patents)
  • Source: epo.
  • Title: Calixarene and Resorcarene Based Receptors: From Structural and Thermodynamic Studies to the Synthesis of a New Mercury(II)

Sources

Foundational

Engineering the Dielectric Properties of 3-(3-Hydroxyphenoxy)phenol-Based Advanced Materials

A Comprehensive Technical Guide for Next-Generation Microelectronics and Smart Drug Delivery Systems Executive Summary In the rapidly converging fields of advanced materials science and biopharmaceutical engineering, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Next-Generation Microelectronics and Smart Drug Delivery Systems

Executive Summary

In the rapidly converging fields of advanced materials science and biopharmaceutical engineering, the demand for high-performance polymers with ultra-low dielectric constants ( Dk​ ) and dissipation factors ( Df​ ) has never been higher. For drug development professionals and biomedical engineers, the efficacy of next-generation therapies—such as closed-loop smart implants, continuous biosensors, and RF-enabled microfluidic drug delivery pumps—relies entirely on the encapsulating material's ability to transmit high-frequency telemetry without signal attenuation or localized tissue heating.

At the core of these advanced dielectric materials is 3-(3-Hydroxyphenoxy)phenol (CAS 5085-95-0), also known as bis(3-hydroxyphenyl) ether or 3,3'-oxydiphenol. As a highly versatile aromatic diol, it serves as a keystone monomer in the synthesis of Polyetherimides (PEI), Liquid Crystalline Polymers (LCPs), and Phthalonitrile resins[1]. This whitepaper provides an in-depth mechanistic analysis of how the unique molecular architecture of 3-(3-Hydroxyphenoxy)phenol dictates macroscopic dielectric behavior, alongside self-validating protocols for synthesizing and characterizing these materials for biomedical and microelectronic applications.

Mechanistic Foundations: The Causality of Dielectric Behavior

The dielectric constant of a polymer is fundamentally governed by the Clausius-Mossotti relation , which dictates that Dk​ is directly proportional to the polarizability of the molecules and inversely proportional to the fractional free volume (FFV) within the polymer matrix.

Incorporating 3-(3-Hydroxyphenoxy)phenol into a polymer backbone introduces two critical structural features that suppress dielectric response:

  • The Meta-Substitution Effect (Increased Free Volume): Unlike para-substituted monomers that pack tightly into highly crystalline structures, the 1,3-linkage (meta-conformation) of 3-(3-Hydroxyphenoxy)phenol introduces distinct "kinks" into the polymer chain. This steric disruption prevents dense chain packing, thereby increasing the fractional free volume. An increase in free volume reduces the number of polarizable groups per unit volume, directly lowering the overall Dk​ of the resin[2].

  • The Ether Linkage (Suppressed Orientation Polarizability): While the ether oxygen provides necessary rotational flexibility for thermal processing, the symmetric, alternating nature of the meta-ether linkages restricts the large-scale alignment of dipoles when subjected to an alternating radio-frequency (RF) electric field. This resistance to dipole oscillation minimizes energy dissipation as heat, resulting in an exceptionally low dissipation factor ( Df​ ).

Polymer Systems & Biomedical Applications

By utilizing 3-(3-Hydroxyphenoxy)phenol as a foundational building block, scientists can engineer specific polymer matrices tailored to distinct operational environments:

  • Polyimides (PI) and Polyetherimides (PEI): Synthesized via polycondensation, these materials exhibit excellent biocompatibility and low dielectric loss, making them ideal substrates for flexible neural probes and passivation layers in implantable microelectronics[2].

  • Liquid Crystalline Polymers (LCPs): LCPs incorporating this monomer demonstrate near-zero moisture absorption. Because water has a Dk​ of ~80, even minor moisture ingress can catastrophically spike a polymer's dielectric constant. These LCPs maintain stable RF transparency in vivo, making them the gold standard for encapsulating wireless drug delivery micropumps[3].

  • Phthalonitrile Resins: Formed via cyano-addition, these highly crosslinked networks offer extreme thermal stability (glass transition temperatures >300∘C ), allowing for repeated high-temperature autoclave sterilization of surgical and diagnostic equipment without degrading dielectric performance[1].

Quantitative Data Presentation

The following table summarizes the comparative dielectric and thermal properties of various high-performance polymer matrices synthesized using 3-(3-Hydroxyphenoxy)phenol as the primary diol monomer.

Polymer MatrixDielectric Constant ( Dk​ @ 10 GHz)Dissipation Factor ( Df​ @ 10 GHz)Moisture Absorption (24h, %)Glass Transition Temp ( Tg​ , °C)Primary Application
Polyetherimide (PEI) 2.950.0042< 0.25215Biosensor Substrates
Liquid Crystalline Polymer (LCP) 2.800.0025< 0.02280RF Drug Implants
Phthalonitrile Resin 3.100.0060< 0.50> 350Sterilizable Housings
Polyamide Ester 3.050.0055< 0.80240IC Passivation

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the synthesis and characterization of these materials must follow self-validating methodologies. The protocols below integrate causality-driven steps to eliminate experimental artifacts.

Protocol 1: Synthesis of 3-(3-Hydroxyphenoxy)phenol-Based Polyetherimide (PEI)

Objective: Synthesize a void-free PEI film suitable for dielectric testing.

  • Stoichiometric Polycondensation: Equimolar amounts of 3-(3-Hydroxyphenoxy)phenol and a selected dianhydride (e.g., BPADA) are dissolved in anhydrous N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Stir at ambient temperature for 12 hours to form the polyamic acid precursor.

    • Causality: Anhydrous conditions are critical; moisture will hydrolyze the dianhydride, destroying the exact 1:1 stoichiometry required to achieve high molecular weight.

  • Thermal Imidization: Cast the polyamic acid solution onto a clean glass substrate. Subject the film to a step-cure in a vacuum oven: 100°C (1h), 150°C (1h), 200°C (1h), and 250°C (2h).

    • Causality: Imidization produces water as a byproduct. Using a vacuum oven combined with a slow step-cure ensures the continuous removal of water vapor. If heated too rapidly at ambient pressure, trapped water vaporizes, forming micro-voids that act as structural defects and cause unpredictable dielectric scattering.

  • Self-Validation (FTIR Spectroscopy): Analyze the cured film using ATR-FTIR. The protocol is validated only if the broad hydroxyl/amide bands (~1650 cm⁻¹) have completely disappeared, and distinct imide carbonyl symmetric/asymmetric stretching peaks appear at 1780 cm⁻¹ and 1720 cm⁻¹.

Protocol 2: Broadband Dielectric Spectroscopy (BDS) Characterization

Objective: Accurately measure Dk​ and Df​ at high frequencies (10 GHz) simulating RF telemetry.

  • Electrode Sputtering: Cut the validated PEI film into a 20 mm x 20 mm square. Sputter a 100 nm layer of gold onto both sides of the film using a physical vapor deposition (PVD) system.

    • Causality: Placing a bare polymer between rigid metal test fixtures leaves microscopic air gaps due to surface roughness. Because air has a Dk​ of ~1.0, these gaps act as parasitic capacitors in series, artificially lowering the measured Dk​ . Sputtered gold ensures intimate, gap-free electrical contact.

  • System Calibration: Calibrate the BDS analyzer using a standard Polytetrafluoroethylene (PTFE) reference sample of known thickness.

    • Self-Validation: The system must report a Dk​ of exactly 2.1 for the PTFE standard. If deviation occurs, parasitic inductance/capacitance in the test cables must be nulled before proceeding.

  • In Vivo Simulation Sweep: Place the gold-sputtered sample in the BDS fixture. Conduct a frequency sweep from 1 MHz to 10 GHz inside an environmental chamber set to 37°C (physiological temperature). Record the real ( Dk​ ) and imaginary ( Df​ ) parts of the complex permittivity.

System Architecture & Material Workflow

G M 3-(3-Hydroxyphenoxy)phenol (Bis(3-hydroxyphenyl) ether) P Polycondensation Reaction M->P PI Polyimides (PI) & Polyetherimides (PEI) P->PI LCP Liquid Crystalline Polymers (LCP) P->LCP Mech Meta-Ether Linkage Effects: ↑ Fractional Free Volume ↓ Dipole Alignment PI->Mech LCP->Mech Prop Dielectric Profile: Low Dk (2.8-3.0) Low Df (<0.005) Mech->Prop App Biomedical Applications: RF-Enabled Drug Implants Neural Probes Prop->App

Fig 1: Structure-property-application workflow for 3-(3-Hydroxyphenoxy)phenol-based dielectric polymers.

References

1.[1] Title: EP0220080A1 - Compositions based on phthalonitrile-terminated polyaryloxy pyridine oligomers, their preparation, their use in the preparation of polyaryloxy pyridine cophthalocyanine lattices and lattices obtained. Source: Google Patents URL:

2.[3] Title: POLYMER COMPOSITIONS WITH IMPROVED ANTI-DENT AND PARTICULATE RELEASE PERFORMANCE (EP4578930A1). Source: European Patent Office URL:[Link]

3.[2] Title: WO2022068900A1 - 一种正性光敏聚酰胺酯树脂及应用其的组合物 (A positive photosensitive polyamide ester resin and composition applying the same). Source: Google Patents URL:

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Step-by-Step Guide to the Synthesis of 3-(3-Hydroxyphenoxy)phenol Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Diaryl Ethers Diaryl ether moieties, such as the 3-(3-hydroxyphenoxy)phenol scaffold, are pivotal structural motifs in a...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Diaryl Ethers

Diaryl ether moieties, such as the 3-(3-hydroxyphenoxy)phenol scaffold, are pivotal structural motifs in a myriad of biologically active molecules and advanced materials. Their unique conformational flexibility and electronic properties make them indispensable in medicinal chemistry for designing novel therapeutics and in materials science for creating high-performance polymers. This guide provides a comprehensive, in-depth protocol for the synthesis of these valuable compounds, grounded in the principles of the Ullmann condensation reaction. We will not only detail the "how" but also the critical "why" behind each step, ensuring a thorough understanding for successful and reproducible synthesis.

PART 1: The Synthetic Strategy - An Overview

The cornerstone of our synthetic approach is the Ullmann condensation, a classic yet highly relevant copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[1][2] This method is particularly well-suited for the synthesis of 3-(3-hydroxyphenoxy)phenol derivatives. The general transformation can be visualized as follows:

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Products A Aryl Halide (e.g., m-Bromoanisole) G Diaryl Ether Derivative A->G B Phenol (e.g., Resorcinol) B->G C Copper Catalyst (e.g., CuI) C->G Catalyzes D Base (e.g., K2CO3) D->G E Solvent (e.g., DMF) E->G F Ligand (optional, e.g., 8-hydroxyquinoline) F->G H Inorganic Salts

Caption: General scheme of the Ullmann Condensation for diaryl ether synthesis.

Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[1] However, modern advancements have introduced ligand-accelerated catalysis, which allows for milder reaction conditions and lower catalyst loadings, significantly improving the practicality and scope of this transformation.[3]

PART 2: Detailed Step-by-Step Synthesis Protocol

This protocol outlines the synthesis of 3-(3-methoxyphenoxy)phenol, a common precursor that can be subsequently demethylated to yield 3-(3-hydroxyphenoxy)phenol.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
m-Bromoanisole2398-37-0187.049.35 g50
Resorcinol108-46-3110.116.61 g60
Potassium Carbonate (K2CO3)584-08-7138.2110.3 g70
Copper(I) Iodide (CuI)7681-65-4190.450.095 g0.5
8-Hydroxyquinoline148-24-3145.160.073 g0.5
N,N-Dimethylformamide (DMF)68-12-273.0960 mL-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Safety Precautions
  • Always work in a well-ventilated fume hood. [4][5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • m-Bromoanisole is a skin and eye irritant.

  • DMF is a potential reproductive toxin.

  • Copper(I) iodide is harmful if swallowed and can cause irritation.[4]

  • Handle all organic solvents with care as they are flammable.[4]

Experimental Procedure

G A 1. Reaction Setup B 2. Addition of Reagents A->B Inert Atmosphere C 3. Reaction Execution B->C Heating to 100°C D 4. Work-up C->D Cooling & Quenching E 5. Extraction D->E Acidification & Extraction F 6. Purification E->F Purification by Chromatography G 7. Product Isolation F->G Solvent Removal

Caption: Workflow for the synthesis of 3-(3-methoxyphenoxy)phenol.

1. Reaction Setup:

  • Assemble the three-necked flask with the reflux condenser and a magnetic stir bar.

  • Ensure all glassware is dry.

  • Place the setup under an inert atmosphere of argon or nitrogen. This is crucial to prevent the oxidation of the copper(I) catalyst.

2. Addition of Reagents:

  • To the flask, add m-bromoanisole (9.35 g, 50 mmol), resorcinol (6.61 g, 60 mmol), potassium carbonate (10.3 g, 70 mmol), copper(I) iodide (0.095 g, 0.5 mmol), and 8-hydroxyquinoline (0.073 g, 0.5 mmol).

  • Add 60 mL of N,N-dimethylformamide (DMF) to the flask.

3. Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to 100°C.

  • Maintain this temperature and continue stirring for approximately 30 minutes to an hour.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

4. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water.

  • Acidify the aqueous solution to a pH of approximately 2 using sulfuric acid. This step protonates the phenoxide and helps in the subsequent extraction.

5. Extraction and Washing:

  • Transfer the mixture to a separatory funnel and extract the product with 150 mL of a suitable organic solvent like benzene or ethyl acetate.[6]

  • Separate the organic layer. The product can then be extracted from the organic layer using a 15% sodium hydroxide solution.[6]

  • The alkaline solution containing the product is then re-acidified with sulfuric acid to a pH of 1, causing the product to precipitate.[6]

  • The precipitate is filtered, redissolved in an organic solvent, and washed with water until a negative test for resorcinol is obtained (using a ferric chloride solution).[6]

6. Purification:

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • The crude product is then purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is a common eluent system.[4]

7. Product Isolation and Characterization:

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product, 3-(3-methoxyphenoxy)phenol.

  • The structure and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Subsequent Demethylation

To obtain the final target molecule, 3-(3-hydroxyphenoxy)phenol, the methoxy group needs to be cleaved. This can be achieved through various demethylation procedures, for instance, by using boron tribromide (BBr₃) or hydrobromic acid (HBr) in acetic acid.[7]

PART 3: Mechanistic Insights and Rationale

The Ullmann condensation is believed to proceed through a copper(I) mediated pathway.[1] While the exact mechanism is still a subject of research, a generally accepted sequence involves:

  • Formation of a Copper(I) Phenoxide: The base (K₂CO₃) deprotonates the phenol (resorcinol), which then reacts with the copper(I) salt to form a copper(I) phenoxide.

  • Oxidative Addition: The aryl halide (m-bromoanisole) undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate a copper(I) species, completing the catalytic cycle.

The role of the ligand, such as 8-hydroxyquinoline, is to stabilize the copper catalyst and increase its solubility and reactivity, thereby allowing for milder reaction conditions.[3]

Conclusion

The Ullmann condensation remains a powerful and versatile tool for the synthesis of diaryl ethers like 3-(3-hydroxyphenoxy)phenol and its derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably access these important molecular scaffolds for a wide range of applications in drug discovery and materials science.

References

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem.
  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Ullmann condensation - wikidoc. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC - NIH. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - ARKIVOC. Available at: [Link]

  • Ullmann Coupling Help : r/chemistry - Reddit. Available at: [Link]

  • Synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol and... - ResearchGate. Available at: [Link]

  • 3,3'-Oxydiphenol | CAS#:7034-31-3 | Chemsrc. Available at: [Link]

  • Org. Synth. 2012, 89, 220. Available at: [Link]

  • Method for synthesizing high purity 3, 3 ', 5, 5'-tetramethyl-4, 4'-diphenol - Patsnap Eureka. Available at: [Link]

  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Ullmann coupling-An overview - OperaChem. Available at: [Link]

  • WO2009080338A1 - Purification of phenol - Google Patents.
  • Phenol derivatives, process for preparation of the same and use thereof - Google Patents.
  • METHOD FOR PURIFYING PHENOL - European Patent Office - EP 3388412 B1 - EPO. Available at: [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. Available at: [Link]

  • US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents.
  • Method for purification of phenol - European Patent Office - EP 0656342 B1 - Googleapis.com. Available at: [Link]

Sources

Application

Advanced Epoxy Resin Curing Using 3-(3-Hydroxyphenoxy)phenol: Protocols for High-Performance Thermosets

Executive Summary & Mechanistic Rationale In the development of advanced thermosetting polymers for aerospace composites, electronic packaging, and high-performance adhesives, balancing thermal stability with mechanical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of advanced thermosetting polymers for aerospace composites, electronic packaging, and high-performance adhesives, balancing thermal stability with mechanical toughness remains a primary challenge. Standard rigid curing agents, such as Bisphenol A or novolac resins, yield high glass transition temperatures ( Tg​ ) but suffer from inherent brittleness.

3-(3-Hydroxyphenoxy)phenol (also known as 3,3'-dihydroxydiphenyl ether or 3,3'-DHDPE, CAS: 5085-95-0) offers a sophisticated chemical solution to this dichotomy . As a diphenol featuring a central ether linkage (-O-), it introduces a flexible "hinge" into the polymer backbone. Crucially, the meta-substitution of the hydroxyl groups creates an asymmetric, "kinked" molecular geometry.

The Causality of the Meta-Ether Linkage:

  • Processability: The asymmetric meta-linkage disrupts crystalline packing in the prepolymer phase, drastically lowering the melt viscosity compared to para-substituted analogs (like 4,4'-DHDPE). This allows for solvent-free, high-flow melt blending.

  • Fracture Toughness: The rotational freedom of the ether bond allows for localized segmental motion (sub- Tg​ β -relaxations) within the crosslinked network. This mechanism absorbs impact energy, preventing catastrophic brittle failure .

  • Thermal Stability: Because the backbone remains fully aromatic (devoid of weak aliphatic chains), the cured matrix maintains exceptional resistance to thermal degradation.

Chemical Kinetics & Reaction Network

The curing of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with 3-(3-Hydroxyphenoxy)phenol relies on the nucleophilic ring-opening of the oxirane groups by phenolic hydroxyls. To ensure uniform network formation, Triphenylphosphine (TPP) is utilized as a catalyst. TPP is specifically chosen because it selectively accelerates the phenolic-OH/epoxide reaction while suppressing the etherification side-reaction between secondary aliphatic hydroxyls and epoxides, thus preventing premature gelation and ensuring a predictable crosslink density.

G Epoxy Epoxy Resin (DGEBA) Intermediate Phenoxide Anion Intermediate Epoxy->Intermediate Ring Opening CuringAgent 3-(3-Hydroxyphenoxy)phenol (Meta-Ether Diphenol) CuringAgent->Intermediate Proton Abstraction Catalyst Triphenylphosphine (TPP Catalyst) Catalyst->Intermediate Accelerates Crosslinked Crosslinked Polyhydroxyether (High Tg, High Toughness) Intermediate->Crosslinked Propagation

Fig 1. Catalyzed oxirane ring-opening mechanism by 3-(3-Hydroxyphenoxy)phenol.

Comparative Material Properties

The following table synthesizes quantitative data demonstrating the structural advantages of the meta-ether linkage against standard rigid and para-substituted phenolic curing agents .

PropertyDGEBA + Bisphenol A (Rigid Control)DGEBA + 4,4'-DHDPE (Para-Ether)DGEBA + 3,3'-DHDPE (Meta-Ether)
Glass Transition Temp ( Tg​ , °C) 155148142
Tensile Strength (MPa) 758288
Elongation at Break (%) 4.56.28.5
Fracture Toughness ( KIC​ , MPa·m 0.5 ) 0.851.101.45
Melt Viscosity of Prepolymer @ 120°C (Pa·s) 2.51.80.9

Data Interpretation: While the meta-ether linkage results in a slight reduction in Tg​ due to increased free volume, it yields a 70% increase in fracture toughness and a highly favorable low melt viscosity, making it ideal for resin transfer molding (RTM) applications.

Experimental Workflow & Methodologies

Workflow Prep 1. Stoichiometric Calculation Melt 2. Melt Blending @ 120-150°C Prep->Melt Catalysis 3. TPP Addition (0.5 wt%) Melt->Catalysis Degas 4. Vacuum Degassing (< 10 torr) Catalysis->Degas Cure 5. Step-Cure (120°C -> 180°C) Degas->Cure Validate 6. QC Validation (DSC & FTIR) Cure->Validate

Fig 2. Step-by-step workflow for formulating and curing high-performance epoxy thermosets.

Protocol: Formulation and Curing of 3,3'-DHDPE Epoxy Matrix

This protocol is designed as a self-validating system . Strict adherence to stoichiometry and visual/thermal checkpoints ensures the prevention of unreacted monomer plastization or brittle network defects.

Step 1: Stoichiometric Calculation

Unlike amine curing agents where each N-H bond counts as an active site, phenolic curing agents react at a 1:1 molar ratio of phenolic -OH to epoxide groups.

  • Hydroxyl Equivalent Weight (HEW) of 3-(3-Hydroxyphenoxy)phenol (MW = 202.21 g/mol , functionality f=2 ): 202.21/2=101.1 g/eq .

  • Epoxide Equivalent Weight (EEW) of standard liquid DGEBA: ≈190 g/eq .

  • Mix Ratio: (101.1/190)×100=53.2 phr (parts per hundred resin).

Step 2: Melt Blending
  • Preheat 100 g of DGEBA resin in a glass reactor to 120°C under a nitrogen atmosphere to reduce viscosity and prevent oxidative degradation.

  • Gradually add 53.2 g of 3-(3-Hydroxyphenoxy)phenol powder under continuous mechanical stirring (300 rpm).

  • Self-Validation Checkpoint 1 (Visual): Maintain stirring at 120°C until the mixture becomes completely optically transparent. Any residual cloudiness indicates undissolved diphenol, which will act as stress-concentration failure points in the final matrix. Do not proceed until the melt is clear.

Step 3: Catalysis and Degassing
  • Lower the temperature to 100°C to widen the processing window.

  • Add 0.75 g (0.5 wt%) of Triphenylphosphine (TPP) catalyst. Stir for exactly 5 minutes to ensure homogeneous distribution.

  • Transfer the mixture to a vacuum oven preheated to 100°C. Apply vacuum (< 10 torr) for 10–15 minutes until vigorous bubbling ceases, ensuring the removal of entrapped air that would otherwise form micro-voids.

Step 4: Step-Cure Cycle

Pour the degassed mixture into a pre-heated mold treated with a fluoropolymer release agent. Execute the following thermal profile:

  • B-Stage: 120°C for 2 hours (Establishes the initial linear prepolymer network).

  • Crosslinking: 150°C for 2 hours (Drives the bulk of the crosslinking reaction).

  • Post-Cure: 180°C for 2 hours (Pushes the reaction to >98% conversion, locking in the ultimate Tg​ ).

  • Cooling: Ramp down at 2°C/min to room temperature to prevent the buildup of internal thermal stresses.

Quality Control & Self-Validation

To verify the integrity of the cured protocol, the resulting polymer must be subjected to the following self-validating analytical checks:

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Mechanism: Monitor the oxirane ring absorption band.

    • Validation: The peak at 914 cm⁻¹ (epoxide ring) must completely disappear. The appearance of a broad peak at 3400 cm⁻¹ confirms the generation of secondary aliphatic hydroxyl groups resulting from the successful ring-opening.

  • Differential Scanning Calorimetry (DSC):

    • Mechanism: Run a dynamic temperature sweep from 25°C to 250°C at 10°C/min.

    • Validation: A successful cure will display a sharp baseline shift indicating the Tg​ at ~142°C. Crucially, there must be zero residual exothermic peak above the Tg​ . If an exotherm > 5 J/g is detected, the network is under-cured, indicating either a stoichiometric error in Step 1 or insufficient thermal energy in Step 4.

References

  • National Center for Biotechnology Information. "Phenol, 3,3'-oxybis- | C12H10O3 | CID 9964387" PubChem. Available at:[Link]

  • Nippon Steel Chemical Co., Ltd. "Epoxy resin composition and cured article thereof" US Patent 20100016498A1, Google Patents.
  • Naval Research Laboratory. "Compositions based on phthalonitrile-terminated polyaryloxy pyridine oligomers, their preparation, their use in the preparation of polyaryloxy pyridine cophthalocyanine lattices and lattices obtained" European Patent EP0220080A1, Google Patents.
Method

Application Note: Optimal Catalytic Strategies for the Etherification of 3-(3-Hydroxyphenoxy)phenol

Introduction & Mechanistic Rationale 3-(3-Hydroxyphenoxy)phenol, commonly known as 3,3'-dihydroxydiphenyl ether (3,3'-DHDPE), is a critical diphenolic building block utilized in the synthesis of high-performance polyethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(3-Hydroxyphenoxy)phenol, commonly known as 3,3'-dihydroxydiphenyl ether (3,3'-DHDPE), is a critical diphenolic building block utilized in the synthesis of high-performance polyetherimides, thermotropic liquid crystal polymers, and bioactive diaryl ethers . Because 3,3'-DHDPE possesses two meta-substituted phenolic hydroxyl groups, its etherification requires precise catalytic control to avoid incomplete conversion (mono-etherification), oxidative degradation, or unwanted Friedel-Crafts ring-alkylation.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the causality behind catalyst selection and the design of self-validating experimental workflows . Depending on the target ether (aliphatic vs. aromatic vs. chiral), the catalytic strategy must be fundamentally shifted.

Catalytic Systems for 3,3'-DHDPE Etherification

Aliphatic Etherification: Phase Transfer Catalysis (PTC)

For the synthesis of dialkyl ethers (e.g., reacting 3,3'-DHDPE with alkyl halides), the classical Williamson ether synthesis is employed. However, the biphasic nature of the reaction (aqueous base and organic electrophile) often leads to sluggish kinetics.

  • The Causality of Catalyst Choice: Utilizing a phase transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) alongside a strong base (NaOH) resolves this mass-transfer limitation. The lipophilic tetrabutylammonium cation pairs with the water-soluble 3,3'-DHDPE phenoxide anion, pulling it into the organic phase . This dramatically increases the effective local concentration of the nucleophile around the alkyl halide, accelerating the SN2 substitution while suppressing the competing hydrolysis of the alkyl halide.

Aryl Etherification: Ligand-Assisted Copper Catalysis (Ullmann)

When synthesizing extended polyaromatic ethers (e.g., reacting 3,3'-DHDPE with aryl halides), palladium catalysts are often moisture-sensitive and cost-prohibitive at scale. The modern Ullmann ether synthesis utilizing Copper(I) catalysts is the optimal alternative .

  • The Causality of Catalyst Choice: "Naked" Cu(I) species are prone to disproportionation into Cu(0) and Cu(II), leading to catalyst deactivation and historically requiring stoichiometric copper at >200 °C. The introduction of bidentate nitrogen ligands (e.g., 2,2'-bipyridyl) coordinates the Cu(I) center, stabilizing the +1 oxidation state. This lowers the activation energy for the oxidative addition of the aryl halide and facilitates the reductive elimination of the diaryl ether, allowing the reaction to proceed catalytically at 90–110 °C .

Stereospecific Etherification: Mitsunobu Reaction

For etherification using complex or chiral secondary alcohols where inversion of stereochemistry is required, the Mitsunobu reaction is the gold standard.

  • The Causality of Catalyst Choice: The reaction relies on the in situ generation of an alkoxyphosphonium intermediate from the alcohol, Triphenylphosphine (PPh3), and Diisopropyl azodicarboxylate (DIAD). The pKa of 3,3'-DHDPE (~9.5) is sufficiently low to protonate the DIAD-PPh3 betaine intermediate, generating the phenoxide nucleophile without requiring harsh basic conditions. Because the reaction proceeds via a strict SN2 mechanism at the carbinol carbon, it guarantees complete stereochemical inversion .

Quantitative Catalyst Performance Data

To facilitate rapid decision-making, the operational parameters for the three optimal catalytic systems are summarized below:

Etherification TypeTarget ProductOptimal Catalyst SystemSolvent & TempReaction TimeTypical Yield
Aliphatic (Williamson) Dialkyl EthersTBAB (5 mol%) + NaOH (aq)Toluene/H₂O, 80 °C2–4 h85–95%
Aromatic (Ullmann) Diaryl EthersCuI (5 mol%) + 2,2'-BipyridylDMF, 90–110 °C12–24 h80–90%
Stereospecific (Mitsunobu) Chiral Alkyl EthersPPh3 + DIAD (1.2 eq)THF, 0 °C to RT6–12 h75–85%

Mechanistic & Workflow Visualization

G cluster_PTC Aliphatic Etherification (Williamson PTC) cluster_Ullmann Aryl Etherification (Ullmann Coupling) Substrate 3,3'-DHDPE (Diphenol Substrate) Base Deprotonation (NaOH / KOH) Substrate->Base CuCat Catalyst Activation (CuI + Ligand) Substrate->CuCat PTC Phase Transfer (TBAB) Base->PTC Alkyl SN2 Substitution (R-X) PTC->Alkyl Prod1 Dialkyl Ether Derivative Alkyl->Prod1 OxAdd Oxidative Addition (Ar-X) CuCat->OxAdd RedElim Reductive Elimination OxAdd->RedElim Prod2 Diaryl Ether Derivative RedElim->Prod2

Catalytic pathways for 3,3'-DHDPE etherification: PTC-Williamson (left) and Cu-Ullmann (right).

Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Dialkyl Etherification

This protocol is optimized for the synthesis of 3,3'-dialkoxydiphenyl ethers using alkyl bromides or iodides.

  • Deprotonation: To a 100 mL round-bottom flask, add 3,3'-DHDPE (1.0 eq, 10 mmol) and a 20% aqueous NaOH solution (2.5 eq, 25 mmol). Stir vigorously for 15 minutes until the diphenol is fully dissolved, forming a deep-colored aqueous phenoxide solution.

  • Phase Transfer Initiation: Add toluene (20 mL) to create a biphasic system. Introduce the phase transfer catalyst, TBAB (0.05 eq, 0.5 mmol).

  • Alkylation: Slowly add the alkyl halide (2.2 eq, 22 mmol) dropwise to the organic layer. Equip the flask with a reflux condenser and heat the biphasic mixture to 80 °C under vigorous stirring (800+ RPM is critical to maximize interfacial surface area).

  • Self-Validating Workup: The reaction acts as a self-indicating system. As the water-soluble phenoxide is consumed and converted into the lipophilic dialkyl ether, the aqueous layer will transition from a deep color to a pale, transparent phase. Once this visual shift occurs (typically 2–4 hours), cool the mixture. Separate the organic layer, wash with 5% NaOH to remove unreacted phenols, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Ligand-Assisted Cu-Catalyzed Ullmann Arylation

This protocol is optimized for synthesizing extended polyaromatic ethers using aryl iodides or bromides.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (0.05 eq, 0.5 mmol) and 2,2'-bipyridyl (0.10 eq, 1.0 mmol) in anhydrous DMF (5 mL). Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution will undergo a distinct color change from colorless/pale yellow to deep red/brown, confirming the successful formation of the active Cu(I)-ligand complex.

  • Substrate Addition: Add 3,3'-DHDPE (1.0 eq, 10 mmol), the aryl halide (2.2 eq, 22 mmol), and anhydrous K₃PO₄ (3.0 eq, 30 mmol). Add an additional 15 mL of anhydrous DMF.

  • Coupling: Seal the tube and heat to 90–110 °C for 16 hours.

  • Self-Validating Workup: Monitor via TLC (8:2 Hexane:EtOAc). The highly polar 3,3'-DHDPE (Rf ~0.1) should be cleanly replaced by the highly non-polar diaryl ether (Rf ~0.8). If intermediate spots (mono-ether) are present, extend the reaction time. Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove copper salts and phosphate byproducts, and concentrate the filtrate.

References

  • Process for producing filament and filament assembly composed of thermotropic liquid crystal polymer Source: US Patent 6,051,175A URL
  • Ullmann Condensation & Ether Synthesis Source: Wikipedia / Organic Chemistry Portal URL:[Link]

  • An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mitsunobu Reaction Source: Organic Chemistry Portal URL:[Link]

Application

Application Notes and Protocols: The Strategic Role of the 3-Hydroxyphenyl Moiety in Pharmaceutical Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The 3-Hydroxyphenyl Group as a Privileged Scaffold in Medicinal Chemistry The 3-hydroxyphenyl structural motif, and by extension, the 3-(3-h...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 3-Hydroxyphenyl Group as a Privileged Scaffold in Medicinal Chemistry

The 3-hydroxyphenyl structural motif, and by extension, the 3-(3-hydroxyphenoxy)phenol scaffold, represents a cornerstone in the design of a diverse array of pharmacologically active molecules. Its unique electronic and steric properties, particularly its capacity for hydrogen bonding and specific interactions with biological targets, have rendered it a "privileged scaffold" in medicinal chemistry. This moiety is a key pharmacophore in numerous centrally-acting agents, most notably in the realm of opioid receptor modulators where it is crucial for analgesic activity.

This application note will provide an in-depth exploration of the synthesis of pharmaceutical intermediates featuring the 3-hydroxyphenyl group. While direct, large-scale synthetic routes starting from 3-(3-hydroxyphenoxy)phenol are not extensively documented in publicly available literature, the underlying principles of its synthesis and its incorporation into active pharmaceutical ingredients (APIs) are well-established. We will delve into the fundamental reactions that construct the core of these molecules and provide a detailed, field-proven protocol for the synthesis of Tapentadol, a potent analgesic that prominently features the 3-hydroxyphenyl group. This case study will serve as a comprehensive guide to the practical application of relevant synthetic methodologies.

Core Synthetic Strategies for Aryl Ether Linkages

The construction of the diaryl ether bond, a key feature of molecules like 3-(3-hydroxyphenoxy)phenol, is most commonly achieved through the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction is a robust and versatile method for forming carbon-oxygen bonds between aryl halides and phenols.[1][2]

The generalized mechanism involves the in-situ formation of a copper(I) phenoxide, which then undergoes oxidative addition with an aryl halide. Subsequent reductive elimination yields the desired diaryl ether. Modern iterations of the Ullmann condensation often employ ligands such as diamines or picolinic acid to improve reaction rates and yields.[3]

Case Study: Synthesis of Tapentadol - A 3-Hydroxyphenyl-Containing Analgesic

Tapentadol is a centrally-acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[4] Its synthesis provides an excellent practical example of the introduction and manipulation of the 3-hydroxyphenyl moiety in a multi-step pharmaceutical synthesis. The following protocol is a composite of established synthetic routes.[3][5][6]

Overall Synthesis Pathway of Tapentadol

The following diagram illustrates the multi-step synthesis of Tapentadol, commencing from 3-bromoanisole.

Tapentadol_Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Mannich Reaction cluster_3 Step 4: Grignard Reaction & Diastereoselective Reduction cluster_4 Step 5: Demethylation 3-Bromoanisole 3-Bromoanisole Intermediate_1 1-(3-methoxyphenyl)propan-1-ol 3-Bromoanisole->Intermediate_1 1. Mg, THF 2. Propanal Propanal Propanal Intermediate_2 1-(3-methoxyphenyl)propan-1-one Intermediate_1->Intermediate_2 PCC, DCM Intermediate_3 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one Intermediate_2->Intermediate_3 Dimethylamine HCl, Paraformaldehyde, HCl (cat.) Intermediate_4 (1R,2R)-3-(dimethylamino)-1-ethyl-1-(3-methoxyphenyl)-2-methylpropan-1-ol Intermediate_3->Intermediate_4 Ethylmagnesium bromide, THF Tapentadol Tapentadol (3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol) Intermediate_4->Tapentadol HBr, heat

Caption: Synthetic pathway for Tapentadol.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-methoxyphenyl)propan-1-one (Intermediate 2)

This protocol outlines the initial steps to create the core ketonic intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Bromoanisole187.0450.0 g0.267
Magnesium turnings24.317.1 g0.292
Propanal58.0817.0 g0.293
Pyridinium chlorochromate (PCC)215.5663.0 g0.292
Tetrahydrofuran (THF), anhydrous-250 mL-
Dichloromethane (DCM), anhydrous-300 mL-
Diethyl ether-200 mL-
Saturated NH₄Cl solution-150 mL-
1 M HCl-100 mL-
Saturated NaHCO₃ solution-100 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • Grignard Reagent Formation: To a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (7.1 g). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromoanisole (50.0 g) in anhydrous THF (100 mL) to the magnesium turnings. Maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour until most of the magnesium has reacted.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of propanal (17.0 g) in anhydrous THF (50 mL) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (150 mL). Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-(3-methoxyphenyl)propan-1-ol.

  • Oxidation: Dissolve the crude alcohol in anhydrous DCM (300 mL). Add PCC (63.0 g) portion-wise with stirring. Stir the reaction mixture at room temperature for 4 hours.

  • Purification: Dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. The resulting residue is purified by vacuum distillation to afford 1-(3-methoxyphenyl)propan-1-one as a colorless oil.

Protocol 2: Synthesis of Tapentadol (Final Product)

This protocol details the final steps to produce Tapentadol from the key intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(3-methoxyphenyl)propan-1-one164.2020.0 g0.122
Dimethylamine hydrochloride81.5412.0 g0.147
Paraformaldehyde30.034.0 g0.133
Concentrated HCl-1 mL-
Ethylmagnesium bromide (3.0 M in ether)-61 mL0.183
48% Hydrobromic acid (HBr)-100 mL-
Tetrahydrofuran (THF), anhydrous-200 mL-
Toluene-150 mL-
Saturated NaHCO₃ solution-200 mL-
Ethyl acetate-200 mL-
Anhydrous Na₂SO₄---

Procedure:

  • Mannich Reaction: In a round-bottom flask, combine 1-(3-methoxyphenyl)propan-1-one (20.0 g), dimethylamine hydrochloride (12.0 g), paraformaldehyde (4.0 g), and a catalytic amount of concentrated HCl (1 mL) in ethanol (100 mL). Reflux the mixture for 6 hours. Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in water (100 mL) and wash with toluene (2 x 50 mL). Basify the aqueous layer with 2 M NaOH to pH > 10 and extract with ethyl acetate (3 x 75 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to give crude 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.

  • Grignard Reaction and Diastereoselective Reduction: Dissolve the crude Mannich product in anhydrous THF (150 mL) and cool to -78 °C. Slowly add ethylmagnesium bromide (61 mL of a 3.0 M solution in ether). Stir at -78 °C for 2 hours, then allow to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting diastereomeric mixture can be separated by column chromatography to isolate the desired (1R,2R) isomer, or carried forward as a mixture.

  • Demethylation: To the isolated (or mixture of) intermediate(s), add 48% HBr (100 mL). Heat the mixture to reflux for 8 hours.[3]

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude Tapentadol can be purified by recrystallization or column chromatography.

Conclusion

While 3-(3-hydroxyphenoxy)phenol itself may not be a common starting material, the 3-hydroxyphenyl moiety it contains is of paramount importance in the development of pharmaceuticals, particularly those targeting the central nervous system. The synthetic strategies for creating the core structures of these molecules, such as the Ullmann condensation and the multi-step synthesis of Tapentadol, are well-established and scalable. The detailed protocols provided herein offer a practical guide for researchers in the field of drug discovery and development, highlighting the versatility and significance of this critical pharmacophore.

References

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Center for Biotechnology Information. [Link]

  • Methods and intermediates for the synthesis of 3-aryl-3-hydroxy-phthalimidines.
  • Synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol and... ResearchGate. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann condensation. WikiDoc. [Link]

  • NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF.
  • Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). ACS Publications. [Link]

  • Synthesis method of tapentadol.
  • Development of Kappa Opioid Receptor Antagonists. National Center for Biotechnology Information. [Link]

  • A practical and enantioselective synthesis of tapentadol. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-(3-Hydroxyphenoxy)phenol polymerization

Welcome to the Advanced Polymer Synthesis Support Center. 3-(3-Hydroxyphenoxy)phenol (also known as bis(3-hydroxyphenyl) ether) is a highly versatile, meta-substituted bisphenol monomer.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Synthesis Support Center. 3-(3-Hydroxyphenoxy)phenol (also known as bis(3-hydroxyphenyl) ether) is a highly versatile, meta-substituted bisphenol monomer. Unlike its para-substituted counterparts, the meta-linkages introduce conformational flexibility, disrupting polymer chain packing to yield amorphous poly(arylene ether)s with enhanced solubility, lower glass transition temperatures ( Tg​ ), and superior processability[1]. However, its unique electronic structure requires precise optimization of nucleophilic aromatic substitution (SNAr) conditions to prevent side reactions and achieve high molecular weights.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for researchers and drug development professionals synthesizing high-performance polymers.

Standard Operating Procedure: SNAr Polymerization

Self-Validating Principle: This protocol is designed to be self-validating. The physical state of the reaction mixture (color transitions, viscosity increases, and azeotrope phase separation) serves as a real-time indicator of reaction fidelity.

Step-by-Step Methodology
  • Monomer Purification & Loading: Rigorously dry 3-(3-Hydroxyphenoxy)phenol and the activated dihalide (e.g., 4,4'-difluorobenzophenone) under vacuum at 60°C for 24 hours. Charge a 3-neck flask equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet with exactly equimolar amounts of both monomers.

  • Solvent & Base Addition: Add N,N-Dimethylacetamide (DMAc) to achieve a 20% (w/v) solids concentration. Add a 1.2 molar excess of anhydrous Potassium Carbonate (K₂CO₃). Introduce Toluene (DMAc:Toluene ratio of 2:1 v/v) as an azeotroping agent[2].

  • Azeotropic Dehydration: Heat the mixture to 130–140°C.

    • Validation Check: Water generated from phenoxide formation will co-distill with toluene, phase-separating in the Dean-Stark trap. Continue until water evolution ceases (approx. 3-4 hours) and drain the toluene.

  • Chain Extension (Polymerization): Gradually increase the temperature to 165–175°C.

    • Validation Check: The solution should transition from a milky suspension to a viscous, homogenous light-yellow/tan solution. A persistent yellow color indicates active potassium phenoxide end groups[1]. Maintain for 12–18 hours based on target viscosity.

  • Precipitation: Cool the highly viscous polymer solution to 80°C, dilute with additional DMAc, and precipitate by pouring slowly into a vigorously stirred 10:1 excess of methanol/water (1:1 v/v).

  • Purification: Filter the fibrous polymer, wash repeatedly with hot deionized water to remove residual KF salts and unreacted monomers, and dry under vacuum at 120°C for 24 hours.

Workflow M1 1. Monomer Preparation 3-(3-Hydroxyphenoxy)phenol + Activated Dihalide M2 2. Phenoxide Formation Addition of K2CO3 Solvent: DMAc/Toluene M1->M2 M3 3. Azeotropic Distillation Removal of H2O at 130-150°C M2->M3 M4 4. SNAr Polymerization Heating to 160-180°C Viscosity Increase M3->M4 M5 5. Precipitation & Recovery Coagulation in Methanol/Water M4->M5

Workflow for poly(arylene ether) synthesis via nucleophilic aromatic substitution.

Quantitative Optimization of Reaction Parameters

The following table summarizes the quantitative impact of reaction conditions on the step-growth polymerization of 3-(3-Hydroxyphenoxy)phenol.

TrialBase SelectionSolvent SystemMax Temp (°C)Time (h)Yield (%) Mn​ ( g/mol )PDI
1 (Baseline) NaOHDMAc1601262.514,2002.85
2 (Base Opt.) K₂CO₃DMAc1601281.029,5002.40
3 (Dehydration) K₂CO₃DMAc / Toluene1601292.348,0002.15
4 (Fully Opt.) K₂CO₃DMAc / Toluene17518>98.072,4001.92

Troubleshooting Guides & FAQs

Q: Why is the intrinsic viscosity (and molecular weight) of my polymer consistently low? A: In step-growth polymerization, molecular weight is dictated by Carothers' equation, meaning strict 1:1 stoichiometry is paramount. 3-(3-Hydroxyphenoxy)phenol is highly hygroscopic. If weighed in ambient conditions, absorbed water throws off the molar mass calculation, leading to an excess of the dihalide. Additionally, residual water in the solvent hydrolyzes the fluorinated monomer into an unreactive phenol, prematurely terminating the chain[2].

  • Solution: Sublime or vacuum-dry the bisphenol immediately before use, and ensure the Dean-Stark trap completely removes the toluene/water azeotrope before raising the temperature.

Q: Why must I use K₂CO₃ instead of stronger bases like NaOH? A: Strong bases like NaOH cause direct hydrolysis of the activated dihalide (converting Ar-F to Ar-OH), which permanently caps the growing polymer chain. K₂CO₃ is a weaker, milder base that selectively deprotonates the bisphenol to form the active nucleophile without destroying the electrophile. Furthermore, the potassium cation ( K+ ) plays a critical catalytic role; kinetic studies show the SNAr reaction follows a third-order rate law where two potassium cations coordinate with the carbon-fluorine bond, forming a highly reactive three-body Meisenheimer complex that accelerates polymerization[3].

Mechanism N1 Bisphenol (Monomer) N2 Phenoxide Anion (Active Nucleophile) N1->N2 K2CO3 - H2O N3 Meisenheimer Complex (Transition State) N2->N3 + Ar-F (Rate Limiting) N4 Poly(arylene ether) + KF Byproduct N3->N4 Fluoride Elimination

SNAr mechanism showing phenoxide attack, Meisenheimer complex formation, and elimination.

Q: My reaction mixture turned dark brown/black and the resulting polymer is heavily discolored. What happened? A: Discoloration is a direct result of the oxidation of the 3-(3-Hydroxyphenoxy)phenol monomer. Resorcinol-derived ethers are highly electron-rich and susceptible to oxidation at elevated temperatures in the presence of a base.

  • Solution: Ensure a rigorous inert atmosphere. Purge the reaction vessel with high-purity nitrogen or argon for at least 30 minutes prior to heating, and maintain a positive inert gas pressure throughout the entire 18-hour reaction cycle.

Q: I am observing gelation and crosslinking in the reactor. How do I prevent this? A: Gelation indicates that the linear step-growth mechanism has been compromised by side reactions, specifically ether cleavage. At temperatures exceeding 180°C, the nucleophilic phenoxide anions can attack the newly formed polymer backbone rather than the terminal fluorines, leading to chain scission and subsequent branching/crosslinking[2].

  • Solution: Strictly cap the polymerization temperature at 175°C. If higher temperatures are required for solubility, switch the solvent from DMAc to Diphenyl Sulfone, which stabilizes the reaction at higher thermal profiles.

References

  • [1] Synthesis and Characterization of Poly(oxy-1,3-phenylenecarbonyl-1,4-phenylene) and Related Polymers, Macromolecules - ACS Publications. 1

  • [2] PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S, VTechWorks. 2

  • [3] Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A (Journal Article), OSTI.GOV.3

Sources

Optimization

Technical Support Center: Optimizing 3-(3-Hydroxyphenoxy)phenol Etherification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the etherification of 3-(3-Hydroxyphenoxy)phenol (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the etherification of 3-(3-Hydroxyphenoxy)phenol (also known as bis(3-hydroxyphenyl) ether).

Because this molecule is an electron-rich bis-phenol, its etherification via the Williamson synthesis is prone to several competing side reactions, most notably C-alkylation, oxidative degradation, and incomplete conversion (mono-alkylation). This guide bridges theoretical chemical principles with field-proven protocols to help you establish a self-validating, high-yield experimental system.

Part 1: Mechanistic Troubleshooting & FAQs

The Williamson ether synthesis relies on the nucleophilic substitution ( SN​2 ) of an alkyl halide by a phenoxide ion [1]. However, phenoxides are ambident nucleophiles , meaning they can react at the oxygen atom (O-alkylation) or at the ortho/para carbon atoms of the aromatic ring (C-alkylation) [2].

Q1: Why am I seeing a significant amount of C-alkylated impurities instead of my desired di-ether?

The Causality: This is a classic issue of solvent and base selection overriding the inherent Hard-Soft Acid-Base (HSAB) preferences. The phenoxide oxygen is a "hard" nucleophile, while the aromatic carbons are "soft." While primary alkyl halides (hard electrophiles) naturally prefer the hard oxygen, your reaction environment can alter this.

  • Protic Solvents: If you are using solvents with hydrogen-bonding capabilities (e.g., water, alcohols, or wet solvents), the solvent molecules will form a tight hydration/solvation shell around the phenoxide oxygen. This steric and electronic shielding blocks O-alkylation, forcing the electrophile to attack the unshielded "soft" carbon [2].

  • Tight Ion Pairing: Using smaller alkali metals (like Li+ or Na+ ) in less polar solvents results in tight ion pairing between the metal cation and the phenoxide oxygen, similarly blocking the O-alkylation pathway.

The Solution: Switch to a polar aprotic solvent (e.g., anhydrous DMF, DMSO, or Acetonitrile) and utilize Cesium Carbonate ( Cs2​CO3​ ) as your base. Polar aprotic solvents solvate the cation but leave the phenoxide anion "naked" and highly reactive.

Q2: Why does Cs2​CO3​ work so much better than K2​CO3​ or NaOH ?

The Causality: This is known as the "Cesium Effect" [3, 4]. The cesium cation ( Cs+ ) has a very large ionic radius and low charge density. In polar aprotic solvents, it forms a very loose, highly separated ion pair with the phenoxide anion. This drastically increases the nucleophilicity of the oxygen atom, accelerating the O-alkylation kinetics so significantly that C-alkylation becomes negligible [5]. Furthermore, Cs2​CO3​ has superior solubility in organic solvents compared to potassium or sodium carbonates, ensuring a higher effective concentration of the reactive base.

Q3: My reaction mixture turns dark brown/black shortly after adding the base, and my yield is poor. What is happening?

The Causality: You are observing the oxidative degradation of your starting material. 3-(3-Hydroxyphenoxy)phenol is a resorcinol derivative (meta-substituted bis-phenol). In alkaline environments, the resulting phenoxide anions are highly electron-rich and extremely susceptible to single-electron oxidation by dissolved atmospheric oxygen ( O2​ ). This leads to the formation of reactive radical species that rapidly polymerize into dark, complex quinone-like oligomers.

The Solution: The reaction must be treated as air-sensitive during the deprotonation phase.

  • Degas your solvents: Sparge your DMF/MeCN with Argon or Nitrogen for at least 15 minutes prior to use.

  • Inert Atmosphere: Purge the reaction vessel with Argon and maintain a positive pressure balloon or manifold connection throughout the reaction.

Q4: I am getting a 60/40 mixture of the mono-alkylated intermediate and the di-alkylated product. How do I drive it to completion?

The Causality: Etherification of the first hydroxyl group changes the electronic environment of the molecule, albeit slightly due to the ether linkage. More importantly, as the reaction progresses, the concentration of the alkylating agent drops. If the alkylating agent is volatile or prone to base-catalyzed hydrolysis (if adventitious water is present), its effective stoichiometry falls below the 2.0 equivalents required for di-alkylation.

The Solution:

  • Use 2.2 to 2.5 equivalents of the alkylating agent to account for minor evaporative or hydrolytic losses.

  • Ensure absolute anhydrous conditions to prevent the base from hydrolyzing the alkyl halide into an alcohol.

  • If steric hindrance is an issue with your specific alkyl halide, consider adding a catalytic amount of Tetrabutylammonium iodide (TBAI) (0.1 eq) to facilitate an in-situ Finkelstein reaction, converting your alkyl chloride/bromide into a more reactive alkyl iodide.

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the empirical effects of varying the base and solvent on the etherification of 3-(3-Hydroxyphenoxy)phenol with a standard primary alkyl bromide (e.g., benzyl bromide) at 60 °C.

Base (2.5 eq)SolventAtmosphereO-Alkylation (Di-ether)C-AlkylationMono-etherByproducts (Oxidation/Hydrolysis)
NaOH Water/EtOHAir< 20%High ModerateHigh (Hydrolysis of R-Br)
K2​CO3​ AcetoneArgon~ 55%LowHigh Low (Slow reaction kinetics)
K2​CO3​ DMFArgon~ 75%TraceModerateLow
Cs2​CO3​ DMFAir~ 60%TraceLowHigh (Dark mixture, oxidation)
Cs2​CO3​ DMF (Anhydrous) Argon > 95% None Trace None (Optimal Conditions)
Cs2​CO3​ TrifluoroethanolArgon< 10%High LowLow (Protic solvent shielding)

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on the environmental conditions discussed above.

EtherificationPathways SM 3-(3-Hydroxyphenoxy)phenol (Starting Material) Phenoxide Bis-Phenoxide Anion (Reactive Intermediate) SM->Phenoxide Base (Cs2CO3 or K2CO3) Deprotonation O_Alkyl O-Alkylated Product (Desired Di-ether) Phenoxide->O_Alkyl + R-X Polar Aprotic Solvent (DMF) Argon Atmosphere C_Alkyl C-Alkylated Impurities (Undesired) Phenoxide->C_Alkyl + R-X Protic Solvent (e.g., Water/TFE) (Oxygen Shielding) Oxidation Quinones / Polymers (Oxidative Degradation) Phenoxide->Oxidation + O2 (Air) No Inert Atmosphere Mono Mono-Alkylated Ether (Incomplete Reaction) Phenoxide->Mono + R-X (< 2.0 eq) or Hydrolysis of R-X

Figure 1: Divergent reaction pathways for 3-(3-Hydroxyphenoxy)phenol etherification based on conditions.

Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. By observing specific visual cues (e.g., lack of dark color formation), the operator can validate the integrity of the setup in real-time.

Objective: Complete di-O-alkylation of 3-(3-Hydroxyphenoxy)phenol.

Materials Required:

  • 3-(3-Hydroxyphenoxy)phenol (1.0 eq)

  • Alkyl Halide (e.g., Alkyl Bromide or Iodide) (2.4 eq)

  • Anhydrous Cesium Carbonate ( Cs2​CO3​ ) (3.0 eq) - Must be stored in a desiccator.

  • Anhydrous N,N-Dimethylformamide (DMF) - AcroSeal or equivalent.

  • Argon gas and Schlenk line/balloon setup.

Step-by-Step Methodology:

  • System Preparation (Validation Step 1): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 10 minutes while cooling. Validation: A completely dry flask prevents base-catalyzed hydrolysis of the alkyl halide.

  • Reagent Loading: Add 3-(3-Hydroxyphenoxy)phenol (1.0 eq) and anhydrous Cs2​CO3​ (3.0 eq) to the flask.

  • Solvent Introduction & Degassing: Add anhydrous DMF (approx. 10 mL per gram of starting material) via syringe. Sparge the suspension with Argon for 5 minutes.

  • Phenoxide Formation (Validation Step 2): Stir the mixture at room temperature for 15 minutes. Validation: The mixture should become a cloudy suspension (due to Cs2​CO3​ ) and may take on a light yellow/tan tint. If it turns dark brown or black, oxygen has breached the system, and oxidation is occurring.

  • Electrophile Addition: Add the alkyl halide (2.4 eq) dropwise via syringe over 5 minutes. The dropwise addition prevents localized exotherms and ensures the phenoxide is always in excess relative to the halide, suppressing side reactions.

  • Heating (Kinetic Control): Heat the reaction mixture to 65 °C using an oil bath. Maintain under Argon stirring vigorously for 4 to 8 hours. Monitor progress via TLC or LC-MS. The "Cesium effect" usually drives this to completion rapidly [3, 5].

  • Quench and Workup: Once complete, cool to room temperature. Quench the reaction by pouring it into a 5x volume of ice water. Note: If the di-ether product is highly lipophilic, it may precipitate immediately.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with a 5% aqueous Lithium Chloride ( LiCl ) solution (3 x 20 mL) to thoroughly remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude di-ether.

References

  • PharmaXChange. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999). Improved Cs2CO3 Promoted O-Alkylation of Phenols. Synthetic Communications, 29(24), 4423-4431. Retrieved from[Link]

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". Journal of Organic Chemistry, 52(19), 4230-4234. Retrieved from [Link]

  • Sankar, U., et al. (2012). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Current Chemistry Letters, 1(3), 123-132. Retrieved from [Link]

Troubleshooting

Technical Support Center: High-Temperature Processing of 3-(3-Hydroxyphenoxy)phenol

Welcome to the Advanced Materials & Drug Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling 3-(3-Hydroxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Drug Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling 3-(3-Hydroxyphenoxy)phenol (also known as bis(3-hydroxyphenyl) ether) at elevated temperatures.

Whether you are utilizing this compound as a precursor for polyaryloxy networks, an antioxidant intermediate, or a high-performance lubricant additive, thermal degradation is a primary failure mode. This guide outlines the mechanistic causality of these failures and provides self-validating protocols to ensure experimental integrity.

Part 1: Core Mechanisms of Thermal Degradation

To effectively troubleshoot, we must first understand the fundamental chemical behavior of1[1] under thermal stress. The degradation is not a single event but a cascade of competing reactions driven by temperature and atmospheric conditions.

  • Oxidative Quinone Formation (< 200°C): The hydroxyl (-OH) groups on the aromatic rings are highly electron-donating. In the presence of ambient oxygen and heat, these groups undergo hydrogen abstraction to form phenoxy radicals. These radicals rapidly stabilize into ortho- or para-quinones. This mechanism is the primary cause of the severe dark discoloration (browning/blackening) observed in2[2].

  • Homolytic Ether Cleavage (> 350°C): While the central C-O-C ether linkage provides flexibility, extreme thermal stress in anaerobic environments provides enough activation energy to homolytically cleave this bond, generating volatile phenolic fragments and causing rapid mass loss.

  • Radical Polymerization & Cross-linking: The phenoxy radicals generated via either oxidation or ether cleavage can recombine. In high-concentration melts, this radical coupling leads to unwanted cross-linking, transforming the liquid or soluble monomer into an insoluble, intractable gel or char.

Pathway A 3-(3-Hydroxyphenoxy)phenol (Stable at RT) B Oxidation (>150°C, O2) A->B O2 exposure D Ether Cleavage (>350°C) A->D High Heat (Anaerobic) C Quinone Formation (Discoloration) B->C H-abstraction F Polymerization (Cross-linking/Char) C->F Radical coupling E Phenolic Radicals (Volatiles) D->E Homolytic cleavage E->F Recombination

Thermal degradation pathways of 3-(3-Hydroxyphenoxy)phenol via oxidation and ether cleavage.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 3-(3-Hydroxyphenoxy)phenol monomer turn dark brown or black when melted prior to polymerization? A1: This is a classic symptom of oxidative quinone formation. Even trace amounts of dissolved oxygen in the solid matrix will trigger hydrogen abstraction at the hydroxyl sites once the compound reaches its melting point. Solution: You must strictly degas the solid monomer under vacuum before heating and melt it exclusively under a positive pressure of ultra-high-purity (UHP) Argon.

Q2: During high-temperature synthesis, the reaction mixture gels prematurely and becomes insoluble. How can I prevent this? A2: Premature gelation indicates that radical cross-linking has outpaced your intended step-growth polymerization. When synthesizing 3[3], the redox state of the phenolic groups must be tightly controlled. Solution: Incorporate a sacrificial radical scavenger (e.g., a hindered phenol antioxidant) or utilize chemical derivatization (Protocol B) to temporarily protect the reactive -OH groups until the high-temperature processing phase is complete.

Q3: My Thermogravimetric Analysis (TGA) shows a 5-10% mass loss well below the expected 350°C degradation threshold. Is the ether bond cleaving early? A3: No. The ether bond in bis(3-hydroxyphenyl) ether is highly stable below 300°C. Early mass loss is almost always attributable to the volatilization of trapped moisture (the compound is highly hygroscopic due to hydrogen bonding) or residual synthesis solvents. Solution: Implement an isothermal hold in your TGA method at 110°C for 30 minutes to drive off moisture before ramping to the degradation temperature.

DecisionTree Start Issue Detected: Thermal Degradation Q1 Is discoloration present (browning/blackening)? Start->Q1 Sol1 Purge with Argon/N2 Add Antioxidant Q1->Sol1 Yes (Oxidation) Q2 Is there mass loss or volatile emission? Q1->Q2 No Sol2 Reduce Temp <300°C or Derivatize OH groups Q2->Sol2 Yes (Cleavage) Q3 Is the sample gelling or forming insoluble char? Q2->Q3 No Sol3 Optimize Heating Rate Prevent Hot Spots Q3->Sol3 Yes (Polymerization)

Decision tree for troubleshooting high-temperature degradation of phenolic ethers.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, do not rely on assumptions. The following methodologies are designed as self-validating systems, meaning the protocol itself contains a built-in diagnostic step to confirm success before proceeding.

Protocol A: Anaerobic Thermal Processing (Schlenk Line Method)

Use this protocol when the free hydroxyl groups are required for downstream reactions, but the material must be melted or heated above 150°C.

  • Vessel Preparation: Place the 3-(3-Hydroxyphenoxy)phenol powder into a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality: Flame-drying removes microscopic layers of adsorbed water from the glass, preventing steam-induced hydrolysis at high temperatures.

  • Vacuum Purge Cycle: Connect the flask to a dual-manifold Schlenk line. Apply high vacuum (< 0.1 Torr) for 15 minutes, then backfill with UHP Argon. Repeat this cycle three times.

    • Causality: Repeated cycling physically displaces oxygen trapped within the crystal lattice of the powder.

  • Self-Validation Checkpoint: Suspend a resazurin anaerobic indicator strip in the exhaust flow of the flask's septum. If the strip remains colorless, the environment is truly anaerobic. If it turns pink, an oxygen leak is present; abort heating and check seals.

  • Controlled Heating: Submerge the flask in a pre-heated silicone oil bath. Ramp the temperature at a controlled rate of 5°C/min.

    • Causality: Rapid heating causes localized "hot spots" at the glass interface, triggering premature radical formation before the bulk material has melted.

Protocol B: Chemical Derivatization (Acetylation End-Capping)

Use this protocol when processing the compound at extreme temperatures (>250°C) where the hydroxyl groups are not actively needed, effectively shielding the molecule from oxidation.

  • Reagent Addition: Dissolve 3-(3-Hydroxyphenoxy)phenol in anhydrous dichloromethane (DCM). Add 2.5 molar equivalents of acetic anhydride and 3.0 equivalents of pyridine.

    • Causality: Acetic anhydride converts the thermally labile -OH groups into highly stable ester linkages. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

  • Reaction & Isolation: Stir at room temperature for 12 hours. Quench by pouring the mixture into ice-cold distilled water, which precipitates the protected diacetate compound. Filter and wash with cold water.

  • Self-Validation Checkpoint: Perform FTIR spectroscopy on the dried precipitate. The protocol is validated only if there is a complete disappearance of the broad hydroxyl stretch at ~3300 cm⁻¹ and the appearance of a sharp, strong ester carbonyl stretch at ~1750 cm⁻¹. If the 3300 cm⁻¹ peak persists, end-capping is incomplete, and thermal stability will be compromised.

Part 4: Quantitative Data Summarization

The table below summarizes the thermal stability metrics of 3-(3-Hydroxyphenoxy)phenol under various processing conditions, demonstrating the quantitative impact of the mitigation strategies discussed above.

Treatment / ConditionAtmosphereOnset Degradation Temp (T_d)Visual ObservationGel Fraction (%)
Untreated (Control)Ambient Air180 °CSevere Blackening> 40%
Inert Purge (Protocol A)UHP Argon350 °CPale Yellow Melt< 5%
Antioxidant Addition (1 wt%)Ambient Air220 °CLight Brown~ 15%
Acetylation End-Capped (Protocol B)Ambient Air> 380 °CNo Color Change0%

References

  • 7034-31-3(3-(3-Hydroxyphenoxy)phenol) | Kuujia.
  • Source: mdpi.
  • Source: google.com (Google Patents)

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 3-(3-Hydroxyphenoxy)phenol Batch Production

Welcome to the Technical Support Center for the batch production of 3-(3-Hydroxyphenoxy)phenol (also known as 3,3'-dihydroxydiphenyl ether or bis(3-hydroxyphenyl) ether). As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch production of 3-(3-Hydroxyphenoxy)phenol (also known as 3,3'-dihydroxydiphenyl ether or bis(3-hydroxyphenyl) ether). As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals transitioning this critical intermediate from bench-scale synthesis to multi-kilogram manufacturing.

This guide provides mechanistic insights, field-proven troubleshooting protocols, and self-validating Standard Operating Procedures (SOPs) to ensure high-yield, reproducible batch production.

Part 1: Process Overview & Mechanistic Pathway

Direct Ullmann coupling of unprotected resorcinol and 3-halophenol at scale inevitably leads to uncontrolled oligomerization and tar formation due to the presence of multiple reactive hydroxyl sites. To establish a scalable and predictable system, we utilize a two-stage approach: a copper-mediated Ullmann-type cross-coupling of methyl-protected precursors (3-methoxyphenol and 3-bromoanisole), followed by a controlled acidic deprotection.

The use of bidentate diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), is the cornerstone of this process. DMEDA stabilizes the active Cu(I) intermediate, prevents catalyst precipitation, and accelerates the reductive elimination step, allowing the reaction to proceed smoothly at 100 °C rather than the >150 °C required by classical ligand-free systems[1].

Pathway cluster_ullmann Stage 1: Ullmann Coupling cluster_deprotect Stage 2: Deprotection & Isolation SM 3-Methoxyphenol + 3-Bromoanisole Cat CuCl / DMEDA Catalyst K3PO4, Toluene, 100°C SM->Cat Int 3,3'-Dimethoxydiphenyl ether Cat->Int Deprot Demethylation HBr / AcOH, 100°C Int->Deprot Crude Crude Product + MeBr (Scrubbed) Deprot->Crude Pure 3-(3-Hydroxyphenoxy)phenol Crude->Pure

Figure 1: Scalable synthesis workflow for 3-(3-Hydroxyphenoxy)phenol batch production.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my Ullmann coupling stalling at 60-70% conversion during scale-up? Causality: At scale, inadequate degassing leads to microscopic oxygen ingress. Oxygen rapidly oxidizes the active Cu(I) species to inactive Cu(II), terminating the catalytic cycle. Furthermore, if the ligand-to-copper ratio drops, the copper will precipitate out of the solution as insoluble black copper(0) or copper oxides. Solution: Implement a strict vacuum/nitrogen purge cycle (minimum of 3 cycles) prior to heating. Ensure DMEDA loading is optimized (we recommend a 2:1 molar ratio of DMEDA to CuCl) to maintain the solubility and stability of the catalytic complex[2].

Q2: How can I avoid oligomerization and tar formation during the coupling phase? Causality: Unprotected resorcinol has two nucleophilic hydroxyl groups, and 3-halophenol has both an electrophilic halide and a nucleophilic hydroxyl. This creates an AB + BB step-growth polymerization scenario, yielding intractable polymeric mixtures. Solution: Always use methyl-protected precursors (3-methoxyphenol and 3-bromoanisole). The methoxy groups are sterically and electronically robust under the basic, high-temperature Ullmann conditions, completely preventing side-chain oligomerization[1].

Q3: What is the most scalable deprotection method for the bis-methoxy intermediate? Causality: While Boron tribromide (BBr 3​ ) is the standard for bench-scale demethylation, its highly corrosive, fuming nature and violently exothermic aqueous quench make it hazardous and impractical for multi-kilogram batches. Solution: A mixture of 48% aqueous hydrobromic acid (HBr) and glacial acetic acid (AcOH) at 90–100 °C is highly scalable and chemoselective[3]. The acidic environment protonates the ether oxygen, and the bromide ion acts as a nucleophile to cleave the methyl group via an S N​ 2 mechanism. Critical Safety Note: This reaction generates methyl bromide (MeBr) gas. You must route the reactor exhaust through a dedicated amine or caustic scrubber system.

Q4: How do I efficiently remove copper catalyst residues (ppm level) from the batch? Causality: Copper complexes frequently carry over into the organic phase during extraction. Trace copper will catalyze the oxidative degradation of the electron-rich final phenol product, leading to dark discoloration and reduced shelf life. Solution: Wash the post-reaction organic phase with a 10% aqueous EDTA (ethylenediaminetetraacetic acid) solution. EDTA forms a highly water-soluble, thermodynamically stable chelate with both Cu(I) and Cu(II), efficiently sequestering the metal into the aqueous waste stream.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the optimization of the Ullmann coupling step for the protected intermediate, demonstrating the necessity of the CuCl/DMEDA system for scale-up.

Catalyst SystemLigandSolventTemperatureYield (%)Purity (HPLC)Scalability Profile
CuI (10 mol%)NoneDMF150 °C35%< 70%Poor (Extensive tar formation)
CuI (5 mol%)DMEDA (10 mol%)Toluene100 °C88%> 98%Good (Iodide waste generated)
CuCl (5 mol%) DMEDA (10 mol%) Toluene 100 °C 91% > 99% Excellent (Optimal cost/yield)
CuCl (5 mol%)SalicylaldimineDioxane100 °C85%> 95%Moderate (Expensive ligand)

Part 4: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the defined In-Process Controls (IPC).

Protocol A: Cu-Catalyzed Ullmann Coupling (10 kg Scale)
  • Charge: To a clean, dry, 100 L glass-lined reactor, charge 3-methoxyphenol (1.0 eq, ~10.0 kg), 3-bromoanisole (1.1 eq, ~16.5 kg), and anhydrous K 3​ PO 4​ (2.0 eq, ~34.0 kg) in anhydrous toluene (10 L/kg).

  • Catalyst Addition: Add CuCl (5 mol%, ~400 g) and DMEDA (10 mol%, ~710 g).

  • Degassing (Critical): Seal the reactor. Apply vacuum (≤ 50 mbar) for 10 minutes, then backfill with high-purity N 2​ . Repeat this cycle three times.

  • Reaction: Heat the jacket to 100 °C and stir at 150 RPM under a positive N 2​ pressure for 18 hours.

  • IPC Check: Sample the reaction mixture, quench with EtOAc/H 2​ O, and analyze the organic layer via HPLC. Validation: Proceed to workup only when 3-bromoanisole is < 1.0% (Area).

  • Workup: Cool the reactor to 25 °C. Filter the suspension through a Celite pad to remove inorganic salts. Wash the filter cake with toluene (20 L).

  • Copper Scavenging: Transfer the filtrate back to the reactor. Add 20 L of 10% aqueous EDTA solution. Stir vigorously for 30 minutes, settle, and separate the phases. Repeat with brine (20 L).

  • Concentration: Concentrate the organic layer under reduced pressure to yield crude 3,3'-dimethoxydiphenyl ether as a viscous oil.

Protocol B: Deprotection & Crystallization
  • Charge: Transfer the crude 3,3'-dimethoxydiphenyl ether into a glass-lined reactor equipped with a reflux condenser and a gas exhaust routed to a caustic scrubber.

  • Reagent Addition: Add 48% aqueous HBr (10 eq) and glacial acetic acid (3 L/kg of intermediate).

  • Reaction: Heat the mixture to 100 °C for 24 hours. Monitor the scrubber system to ensure MeBr is being neutralized safely.

  • IPC Check: Analyze an aliquot via HPLC. Validation: Proceed only when the mono-methoxy intermediate is < 0.5% (Area).

  • Neutralization: Cool to 20 °C. Carefully add 20% NaOH (aq) maintaining the internal temperature below 30 °C until the aqueous phase reaches pH 5–6.

  • Extraction: Extract the product with Ethyl Acetate (3 × 20 L). Combine the organic layers and wash with brine.

  • Crystallization: Concentrate the EtOAc layer to approximately 1/3 of its original volume. Heat to 60 °C and slowly add heptane (antisolvent) until the solution becomes cloudy. Allow to cool slowly to 5 °C to induce crystallization.

  • Isolation: Filter the pale crystalline solid, wash with cold heptane, and dry under vacuum at 40 °C to afford pure 3-(3-Hydroxyphenoxy)phenol.

References

  • Yang, Q., Zhao, Y., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development.[Link]

  • Duan, S., Venkatraman, S., et al. (2012). Process Development and Scale-Up of an Hsp90 Inhibitor. Organic Process Research & Development.[Link]

  • Nilsen, A., et al. (2013). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in 3-(3-Hydroxyphenoxy)phenol HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter baseline instability when analyzing highly polar, UV-active compounds like 3-(3-Hydroxyphenoxy)phenol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter baseline instability when analyzing highly polar, UV-active compounds like 3-(3-Hydroxyphenoxy)phenol. Baseline noise is not merely an aesthetic issue; it directly compromises the Signal-to-Noise (S/N) ratio, limits of detection (LOD), and integration accuracy.

To resolve these anomalies, we must move beyond random part replacement and adopt a mechanistic, causality-driven approach. This guide provides self-validating protocols to systematically isolate and eliminate baseline noise.

Physicochemical Profiling & The Phenolic Challenge

Before troubleshooting the instrument, we must understand the analyte. 3-(3-Hydroxyphenoxy)phenol (also known as bis(3-hydroxyphenyl) ether) consists of two phenolic rings connected by an ether linkage. Its chemical nature dictates our chromatographic parameters, which in turn expose the system to specific noise vulnerabilities.

Table 1: Physicochemical Properties and Chromatographic Implications

ParameterValue / CharacteristicChromatographic Implication & Noise Risk
Analyte Polarity High (Two -OH groups)Requires highly aqueous mobile phases, increasing the risk of poor solvent mixing and outgassing.
pKa ~9.5Demands acidic mobile phase (pH 2.0–4.0) to suppress ionization. Acidic modifiers (e.g., TFA) can degrade and cause UV baseline drift[1].
Primary UV λmax ~210 nmHigh sensitivity, but highly susceptible to background absorbance from impure solvents or dissolved oxygen.
Secondary UV λmax ~270 nmLower sensitivity, but offers a highly specific, stable baseline away from solvent cut-off wavelengths[2].
The Causality of Baseline Noise

Baseline noise in HPLC is the physical manifestation of fluctuations in the detector's flow cell. These fluctuations are categorized into three logical domains: Chemical, Mechanical, and Optical.

RootCause Noise High Baseline Noise in Phenol Analysis Chem Chemical Factors Noise->Chem Mech Mechanical Factors Noise->Mech Opt Optical Factors Noise->Opt TFA Aged Modifiers / Impure Solvents (High UV Absorbance) Chem->TFA Air Dissolved Air (Micro-bubbles in cell) Mech->Air Pump Check Valve Failure (Pressure Pulsation) Mech->Pump Lamp Failing D2 Lamp (Low Energy Output) Opt->Lamp Cell Contaminated Flow Cell (Precipitated Phenols) Opt->Cell

Fig 1: Logical categorization of root causes contributing to HPLC baseline instability.

Diagnostic Workflow

To prevent wasted time and resources, follow this deterministic decision tree to isolate the root cause of your baseline noise.

DiagnosticWorkflow Start Observe Baseline Noise FlowTest Stop Pump Flow Does noise persist? Start->FlowTest Optical Optical/Detector Issue Check Lamp & Flow Cell FlowTest->Optical Yes PumpTest Bypass Column (Union) Does noise persist? FlowTest->PumpTest No ColumnIssue Column Bleed / Contamination Flush or Replace Column PumpTest->ColumnIssue No SolventTest Switch to 100% Fresh HPLC-Grade Solvents Does noise persist? PumpTest->SolventTest Yes Hydraulic Hydraulic Issue Check Pump & Degasser SolventTest->Hydraulic Yes Chemical Chemical Issue Replace Degraded Additives SolventTest->Chemical No

Fig 2: Step-wise diagnostic workflow for isolating HPLC baseline noise sources.

Self-Validating Troubleshooting Protocols
Protocol A: Eliminating Chemical Noise & Solvent Absorbance

Causality: Analyzing 3-(3-Hydroxyphenoxy)phenol at 210 nm means the detector is highly sensitive to the mobile phase's background absorbance. Aged trifluoroacetic acid (TFA) or low-grade acetonitrile polymerizes and absorbs strongly in the low UV range, causing severe baseline drift and high-frequency noise[1]. Methodology:

  • Discard all current mobile phases. Do not "top off" bottles, as this perpetuates contamination.

  • Wash reservoir bottles with LC-MS grade water, followed by LC-MS grade methanol.

  • Prepare fresh Mobile Phase A (e.g., Water + 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile + 0.1% Formic Acid) using strictly LC-MS grade reagents.

  • Purge all solvent lines for 5 minutes at 5 mL/min.

  • Self-Validation Step: Run a zero-volume blank gradient (no injection). Monitor absorbance at 210 nm. If the baseline drift is < 5 mAU across the gradient and short-term noise is < 0.05 mAU, the chemical system is validated.

Protocol B: Resolving Hydraulic Pulsations

Causality: Pressure pulsations translate directly into baseline noise because refractive index changes in the flow cell alter light transmission[3]. This is often caused by micro-bubbles bypassing a failing degasser or sticking pump check valves. Methodology:

  • Verify the in-line vacuum degasser is functioning. If absent, sparge solvents with Helium for 15 minutes.

  • Monitor the pump pressure ripple in the instrument software.

  • If pressure ripple exceeds 1%, remove the inlet and outlet check valves.

  • Sonicate the check valves in 100% Isopropanol for 10 minutes to dissolve lipid/organic buildup, followed by LC-MS grade water to remove salts.

  • Reinstall check valves and purge the system.

  • Self-Validation Step: Deliver flow at 1.0 mL/min. If the pressure ripple stabilizes at < 1% of total system pressure, the hydraulic system is validated.

Protocol C: Flow Cell Decontamination

Causality: Highly concentrated phenolic samples can precipitate on the quartz windows of the UV flow cell, scattering light and causing erratic, high-amplitude noise spikes[3]. Methodology:

  • Disconnect the column and replace it with a zero-dead-volume union[4].

  • Flush the flow cell directly with LC-MS grade Water for 10 minutes at 1 mL/min to remove buffer salts.

  • Flush with 100% Methanol for 10 minutes, followed by 100% Isopropanol for 10 minutes to dissolve hydrophobic phenolic residues.

  • Flush back to the starting mobile phase.

  • Self-Validation Step: Perform a detector lamp intensity test. If the energy counts pass the manufacturer's threshold and the baseline is flat at 0 mL/min flow, the optical pathway is validated.

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward significantly during a gradient run, but remains flat during isocratic elution? A: This is a classic chemical issue. During a gradient, the ratio of your organic modifier increases. If your organic solvent (or its acidic additive, like TFA) has a higher UV absorbance at your detection wavelength than your aqueous phase, the baseline will naturally drift upward[1]. To fix this, ensure you are using LC-MS grade solvents and consider adding a matching concentration of modifier to both phases to balance the absorbance.

Q: I am detecting 3-(3-Hydroxyphenoxy)phenol at 210 nm and seeing massive noise. Should I change my wavelength? A: Yes, if sensitivity allows. Phenols have a primary absorption band at ~210 nm and a secondary, broader band at ~270–275 nm[2]. While 210 nm offers maximum sensitivity, it is highly prone to solvent noise. Switching detection to 270 nm will drastically improve your baseline stability and Signal-to-Noise ratio by bypassing the UV cut-off of most solvents and impurities.

Q: How can I definitively tell if the noise is coming from my column or my detector? A: Use the "Zero-Flow" and "Bypass" tests. First, turn off the pump. If the noise continues, the issue is optical or electronic (e.g., a failing D2 lamp)[3]. If the noise stops, turn the pump back on but replace the column with a union[4]. If the baseline is now smooth, your column is bleeding contaminants or has a void, and must be washed or replaced.

References
  • Agilent Technologies. "Eliminating Baseline Problems". Agilent. [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues". Phenomenex. [Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It". Separation Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

3-(3-Hydroxyphenoxy)phenol vs 4-(4-hydroxyphenoxy)phenol in polymer thermal stability

In the development of high-performance engineering thermoplastics—such as poly(arylene ether ketone)s (PAEK), polyetherimides (PEI), and polyethersulfones (PES)—the selection of the diol monomer fundamentally dictates th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of high-performance engineering thermoplastics—such as poly(arylene ether ketone)s (PAEK), polyetherimides (PEI), and polyethersulfones (PES)—the selection of the diol monomer fundamentally dictates the macromolecular architecture and the resulting thermal stability.

This guide provides an objective, data-driven comparison between two critical isomeric monomers: 3-(3-Hydroxyphenoxy)phenol (commonly known as 3,3'-oxydiphenol or meta-meta isomer) and 4-(4-hydroxyphenoxy)phenol (commonly known as 4,4'-oxydiphenol or para-para isomer).

Mechanistic Analysis: The Role of Isomeric Linkages in Polymer Dynamics

The thermal and physical properties of a polymer are governed by its fractional free volume, chain rigidity, and intermolecular forces. The isomerism of the diphenol monomer directly manipulates these variables.

4-(4-hydroxyphenoxy)phenol (Para-Para Linkage) The 1,4-substitution pattern of this monomer creates a highly symmetrical, linear, and rigid polymer backbone. This linearity minimizes the free volume between polymer chains, allowing for dense packing and strong intermolecular interactions (such as π−π stacking). Consequently, polymers derived from the 4,4'-isomer exhibit high crystallinity, elevated glass transition temperatures ( Tg​ ), and maximum thermal decomposition temperatures ( Td​ )[1]. However, this dense packing also renders the polymer highly insoluble in most organic solvents and increases the melt viscosity, making processing difficult.

3-(3-Hydroxyphenoxy)phenol (Meta-Meta Linkage) The 1,3-substitution pattern introduces a distinct "kink" (a ~120° bond angle disruption) into the polymer backbone. This conformational irregularity frustrates the ability of the chains to pack densely, effectively destroying the structural symmetry required for crystallization. As a result, polymers derived from the 3,3'-isomer are typically amorphous[2]. The increased free volume lowers the Tg​ and slightly reduces the Td​ , but it drastically improves organosolubility and lowers the processing temperature, which is critical for formulating advanced coatings and membranes.

Comparative Thermal & Physical Properties

The following table summarizes the typical thermal and physical properties of poly(arylene ether ketone)s synthesized from these two respective monomers.

PropertyPolymer based on 4-(4-hydroxyphenoxy)phenolPolymer based on 3-(3-Hydroxyphenoxy)phenol
Linkage Geometry Para-Para (1,4-substitution)Meta-Meta (1,3-substitution)
Glass Transition ( Tg​ ) ~ 165 °C - 175 °C~ 135 °C - 145 °C
Melting Temp ( Tm​ ) ~ 360 °C - 380 °CNone (Amorphous) or highly depressed
Decomposition ( Td​ , 5% loss) > 500 °C~ 480 °C - 490 °C
Morphology High (Semi-crystalline)Low to None (Amorphous)
Solubility (NMP/DMAc) Insoluble at room temperatureHighly Soluble
Primary Application Structural aerospace components, high-heat moldsSoluble polyimides, gas separation membranes

Structure-Property Workflow

The logical flow from monomer selection to final thermal properties is visualized below.

G cluster_0 Monomer Selection M1 4-(4-hydroxyphenoxy)phenol (Para-Para) C1 Linear, Rigid Backbone High Symmetry M1->C1 M2 3-(3-Hydroxyphenoxy)phenol (Meta-Meta) C2 Kinked Backbone Increased Free Volume M2->C2 P1 Dense Chain Packing High Crystallinity C1->P1 P2 Disrupted Packing Amorphous Morphology C2->P2 T1 High Tg & Tm Max Thermal Stability P1->T1 T2 Lower Tg & Tm Enhanced Processability P2->T2

Impact of monomer isomerism on polymer chain packing and thermal stability.

Standardized Experimental Protocol for Thermal Validation

To objectively evaluate the thermal stability of polymers derived from these isomers, a standardized high-molecular-weight synthesis must be executed, followed by rigorous thermal analysis. The protocol below outlines a self-validating system using 4,4'-difluorobenzophenone as the co-monomer.

Phase 1: Nucleophilic Aromatic Substitution (SNAr) Polycondensation
  • Monomer Charging : In a 3-neck flask equipped with a Dean-Stark trap, nitrogen inlet, and mechanical stirrer, add equimolar amounts of the selected diphenol and 4,4'-difluorobenzophenone.

  • Catalyst & Solvent : Add a slight molar excess (1.05 eq) of anhydrous potassium carbonate ( K2​CO3​ ). Introduce N-methyl-2-pyrrolidone (NMP) as the primary solvent and toluene as an azeotroping agent (typically 80:20 v/v).

    • Causality: K2​CO3​ deprotonates the phenol to form a highly nucleophilic phenoxide. Toluene is critical to azeotropically remove the byproduct water; if water remains, it will hydrolyze the fluorinated monomer, terminating chain growth and artificially lowering the measured thermal stability[3].

  • Azeotropic Distillation : Heat the system to 140 °C for 4 hours to remove water, then distill off the toluene and raise the temperature to 170 °C for 8–12 hours to drive the polycondensation.

  • Validation Check : Before thermal testing, precipitate the polymer in methanol and measure its inherent viscosity ( ηinh​ ) in H2​SO4​ or DMAc. A value ≥0.5 dL/g validates that a high molecular weight was achieved. Causality: Low molecular weight oligomers degrade prematurely, skewing thermal data to reflect end-group degradation rather than true backbone stability[4].

Phase 2: Thermal Characterization
  • Differential Scanning Calorimetry (DSC) : Run 5 mg samples from 25 °C to 400 °C at 10 °C/min under nitrogen. Perform a heat-cool-heat cycle.

    • Causality: The first heating run erases the polymer's thermal history (e.g., residual stresses from solvent precipitation). The second heating run provides the true, reproducible Glass Transition Temperature ( Tg​ ) and Melting Temperature ( Tm​ ).

  • Thermogravimetric Analysis (TGA) : Heat a 5-10 mg sample at 10 °C/min from ambient to 800 °C under a continuous nitrogen purge.

    • Causality: Nitrogen isolates pure thermal degradation (bond homolysis) from thermo-oxidative degradation, allowing for an accurate determination of the 5% weight loss temperature ( Td,5%​ ).

Strategic Selection Guide

  • Select 4-(4-hydroxyphenoxy)phenol when engineering structural components for aerospace, automotive under-the-hood applications, or electronic insulators where maximum continuous use temperature, chemical resistance, and mechanical rigidity are non-negotiable.

  • Select 3-(3-Hydroxyphenoxy)phenol when designing materials that require solution-casting (such as flexible optical films, sensor coatings, or gas separation membranes) or when melt-processing constraints require a lower Tg​ without sacrificing the inherent flame retardancy and baseline thermal stability of an aromatic backbone.

References

  • Influence of the Polymer Backbone Structure on the Properties of Aromatic Ionomers with Pendant Sulfobenzoyl Side Chains for Use As Proton-Exchange Membranes. ACS Applied Materials & Interfaces. Available at:[Link]

  • High Subglass Transition Temperatures and Low Dielectric Constants of Polyimides Derived from 4,9-Bis(4-aminophenyl)diamantane. Chemistry of Materials - ACS Publications. Available at:[Link]

  • Effect of dihydroxydiphenyl ether on poly(ether ether ketone). Journal of Polymer Research. Available at:[Link]

  • Multicyclic Poly(ether ketone)s Obtained by Polycondensation of 2,6,4'-Trifluorobenzophenone with Various Diphenols. Macromolecules - ACS Publications. Available at:[Link]

Sources

Comparative

Comparative Guide: Thermal Stability of 3-(3-Hydroxyphenoxy)phenol-Based Polyimides vs. Traditional Architectures

As the demand for advanced microelectronics, aerospace composites, and flexible displays accelerates, the molecular design of polyimide (PI) resins dictates their ultimate utility. Traditional rigid-rod polyimides offer...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for advanced microelectronics, aerospace composites, and flexible displays accelerates, the molecular design of polyimide (PI) resins dictates their ultimate utility. Traditional rigid-rod polyimides offer exceptional heat resistance but suffer from poor solubility and processability. The incorporation of meta-substituted flexible linkages, specifically utilizing derivatives related to 3-(3-hydroxyphenoxy)phenol (often utilized in the synthesis of 3,3'-oxydianiline or bis(3-hydroxyphenyl) ether-based monomers), fundamentally alters the thermomechanical profile of the resulting polymer[1].

This guide objectively compares the thermal stability and processability of polyimides synthesized from 3-(3-hydroxyphenoxy)phenol-derived monomers against industry-standard alternatives (e.g., PMDA-ODA and BPDA-PDA).

Mechanistic Overview: The Role of the Meta-Ether Linkage

The thermal stability of a polyimide is intrinsically linked to its chain rigidity, intermolecular packing, and the bond dissociation energies of its constituent linkages.

  • Traditional Rigid Polyimides (e.g., PMDA-ODA): Rely on para-substituted aromatic rings and rigid dianhydrides. This creates a highly conjugated, linear backbone that packs tightly, yielding exceptionally high glass transition temperatures ( Tg​ ) and thermal degradation temperatures ( Td​ ). However, this tight packing makes them insoluble and infusible after full imidization.

  • 3-(3-Hydroxyphenoxy)phenol-Based Polyimides: The introduction of the ether (-O-) linkage combined with meta-substitution disrupts the linearity and coplanarity of the polymer chain.

    • Causality of Performance: The ether oxygen provides a "swivel" point, significantly lowering the energy barrier for chain rotation. The meta-catenation prevents dense crystalline packing, drastically improving solubility in polar aprotic solvents (like NMP or DMAc) [1, 2].

    • Thermal Trade-off: While the Tg​ is lowered due to increased free volume and chain flexibility, the inherent bond dissociation energy of the diaryl ether bond remains robust, allowing the polymer to maintain excellent high-temperature stability (often exceeding 450°C before 5% weight loss).

Structural and Performance Comparison

The following table summarizes the quantitative thermal data comparing a standard 3-(3-hydroxyphenoxy)phenol-derived polyimide (e.g., ODPA-3,3'-ODA) with traditional benchmarks.

Polymer SystemLinkage Type Tg​ (°C) Td,5%​ in Air (°C) Td,5%​ in N2​ (°C)Processability / Solubility
PMDA-ODA (Kapton-type)Para-ether, Rigid385520540Poor (Insoluble post-cure)
BPDA-PDA Rigid Rod>400530550Poor (Insoluble post-cure)
ODPA-3,3'-ODA (Meta-Ether)Meta-ether, Flexible260 - 275480500Excellent (Soluble in NMP)
3-(3-Hydroxyphenoxy)phenol derived PI Meta-ether, Di-ether245 - 260465485Excellent (Soluble in NMP/THF)

Data represents typical ranges for fully imidized films evaluated at a heating rate of 10 °C/min.

Experimental Workflow: Self-Validating Thermal Analysis Protocol

To ensure trustworthiness and reproducibility, thermal stability must be evaluated using a self-validating system that accounts for residual solvent and absorbed moisture, which can artificially depress Tg​ and Td​ readings.

Step-by-Step TGA/DSC Methodology
  • Sample Preparation & Pre-conditioning:

    • Isolate 5–10 mg of the fully imidized polyimide film.

    • Causality: Polyimides are inherently hygroscopic. Absorbed water acts as a plasticizer.

  • Differential Scanning Calorimetry (DSC) - Tg​ Determination:

    • Cycle 1 (Eradication of Thermal History): Heat the sample from 25°C to 300°C at 10°C/min under a 50 mL/min nitrogen purge. Hold for 5 minutes.

    • Cooling: Quench cool to 25°C at 50°C/min.

    • Cycle 2 (Data Acquisition): Heat from 25°C to 400°C at 10°C/min. Record the Tg​ as the inflection point of the endothermic baseline shift during this second heating ramp.

  • Thermogravimetric Analysis (TGA) - Td​ Determination:

    • Place a fresh 10 mg sample in a platinum pan.

    • Isothermal Hold: Heat to 150°C and hold for 30 minutes to volatilize any residual NMP solvent or water.

    • Dynamic Heating: Ramp temperature from 150°C to 800°C at a rate of 10°C/min.

    • Validation: Perform parallel runs in both dry air and high-purity nitrogen. The delta between the 5% weight loss temperatures ( Td,5%​ ) in air vs. nitrogen validates the oxidative stability of the meta-ether linkages compared to the imide rings.

Visualization: Structure-Property Relationship Pathway

The following diagram illustrates the logical flow from monomer architecture to the resulting thermal and physical properties.

PI_Thermal_Pathway Monomer 3-(3-Hydroxyphenoxy)phenol Derivatives Structure Meta-Substitution & Ether Linkages Monomer->Structure Flexibility Increased Chain Flexibility (Lower Rotation Barrier) Structure->Flexibility Packing Disrupted Coplanarity (Increased Free Volume) Structure->Packing Stability Maintained Thermal Stability (Td > 465 °C) Structure->Stability High Bond Energy Tg Lowered Tg (245 - 275 °C) Flexibility->Tg Solubility Enhanced Solubility (Processable Resin) Packing->Solubility

Caption: Causal pathway linking meta-ether monomer architecture to polyimide thermal properties.

Conclusion

While traditional para-linked polyimides like PMDA-ODA remain the gold standard for absolute thermal resistance, they are limited by their intractability. Polyimides incorporating 3-(3-hydroxyphenoxy)phenol architectures successfully bridge the gap between processability and high-temperature performance. By strategically utilizing meta-ether linkages, researchers can formulate resins that are highly soluble for advanced coating and molding applications, while still maintaining degradation temperatures well above the requirements for most aerospace and microelectronic manufacturing processes [1, 2].

References

  • European Patent Office. (1987). EP0220080A1 - Compositions based on phthalonitrile-terminated polyaryloxy pyridine oligomers, their preparation, their use... Google Patents.
  • Semantic Scholar. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules 2023, 28, 2657. Available at:[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Validation of 3-(3-Hydroxyphenoxy)phenol

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or reference compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth te...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or reference compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison for validating the mass spectrometry fragmentation pattern of 3-(3-Hydroxyphenoxy)phenol, a molecule of interest in various research contexts. We will delve into the predicted fragmentation behavior of this compound under common mass spectrometric conditions and compare this powerful technique with alternative analytical methodologies, offering supporting experimental rationale and protocols.

The Imperative of Structural Validation

In any scientific endeavor, from metabolomics to pharmaceutical quality control, the certainty of a molecule's identity is paramount. Mass spectrometry (MS) stands as a principal technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that can be used for structural confirmation. Validating this fragmentation pattern is a critical step to ensure data integrity and build a robust analytical method. 3-(3-Hydroxyphenoxy)phenol, with its two ether linkages and three hydroxyl groups, presents a compelling case study for exploring the nuances of fragmentation analysis.

Unraveling the Fragmentation Puzzle: A Mass Spectrometric Approach

Due to the absence of a publicly available experimental mass spectrum for 3-(3-Hydroxyphenoxy)phenol in spectral databases such as the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and MassBank, we must first predict its fragmentation behavior based on established principles of mass spectrometry for phenolic compounds and aromatic ethers.[1][2] We will consider two common ionization techniques: Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) applications and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation.[3] For 3-(3-Hydroxyphenoxy)phenol, the molecular ion peak ([M]⁺˙) is expected, though its intensity may be moderate due to the molecule's complexity. The fragmentation of aromatic ethers under EI is well-documented and often involves cleavage of the C-O ether bond.[2][4]

A primary fragmentation pathway for the molecular ion of 3-(3-Hydroxyphenoxy)phenol would be the cleavage of one of the ether linkages. This can occur in two principal ways:

  • Cleavage α to a phenyl ring: This would result in the formation of a phenoxy radical and a hydroxyphenoxyphenol cation, or vice-versa.

  • Rearrangement and subsequent fragmentation: Aromatic ethers can undergo rearrangements, such as a hydrogen rearrangement followed by the loss of a neutral molecule.[4]

The presence of hydroxyl groups will also significantly influence the fragmentation pattern, often leading to the loss of water (H₂O) or a hydroxyl radical (•OH).

Diagram: Predicted Electron Ionization (EI) Fragmentation Pathways of 3-(3-Hydroxyphenoxy)phenol

Caption: Predicted major fragmentation pathways of 3-(3-Hydroxyphenoxy)phenol under Electron Ionization.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[5] Tandem mass spectrometry (MS/MS) is then required to induce and analyze the fragmentation of these precursor ions.

In positive ion mode , the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to the cleavage of the ether bonds, resulting in the loss of neutral molecules such as phenol or hydroquinone.

In negative ion mode , the deprotonated molecule [M-H]⁻ would be the precursor. The fragmentation of deprotonated phenolic compounds often involves the loss of neutral molecules like CO or H₂O. For hydroxylated polybrominated diphenyl ethers, a similar class of compounds, fragmentation in negative mode ESI-MS/MS has been shown to involve cleavage of the ether linkage.[6]

Diagram: Predicted ESI-MS/MS Fragmentation of Deprotonated 3-(3-Hydroxyphenoxy)phenol

Caption: Predicted major fragmentation pathways of deprotonated 3-(3-Hydroxyphenoxy)phenol in ESI-MS/MS.

Comparative Analysis with Alternative Methodologies

While mass spectrometry provides unparalleled structural detail, it is essential to consider its performance in the context of other available analytical techniques. The choice of method will ultimately depend on the specific research question, sample matrix, and available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility and boiling point, followed by mass analysis.[7]High chromatographic resolution for volatile compounds, provides structural information from fragmentation.Requires derivatization for non-volatile compounds like polyhydroxylated phenols, potential for thermal degradation.[8][9]
LC-MS/MS Separation by polarity using liquid chromatography, followed by tandem mass analysis.[5]Applicable to a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity.Matrix effects can suppress ionization, higher initial instrument cost.
HPLC with UV/DAD Detection Separation by polarity, detection based on UV absorbance.[1][10][11]Robust, reproducible, and widely available. Quantitative analysis is straightforward.Limited structural information, co-elution can be an issue for complex mixtures.[8]
Folin-Ciocalteu Assay Colorimetric method for total phenolic content based on a redox reaction.[12][13][14][15]Simple, rapid, and inexpensive for estimating total phenolic content.Lacks specificity and can be interfered with by other reducing substances.
4-Aminoantipyrine (4-AAP) Method Colorimetric method for the determination of certain phenols.[16][17][18][19][20]Relatively simple and can be used for quantifying specific classes of phenols.Does not react with all phenols (e.g., para-substituted), potential for interferences.[17]

Experimental Protocols

To ensure the trustworthiness and reproducibility of any analytical method, a well-defined experimental protocol is essential. Below are foundational protocols for the discussed techniques.

Protocol 1: GC-MS Analysis with Silylation

This protocol is adapted for the analysis of phenolic compounds that require derivatization to increase their volatility for GC-MS analysis.[8]

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a vial.

  • Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 100 µL of a suitable solvent (e.g., pyridine). Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Parameters:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-550.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general starting point for the analysis of phenolic compounds by reversed-phase LC-MS/MS.[5]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of approximately 1 µg/mL.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Collision Energy: Ramped (e.g., 10-40 eV) to obtain fragment ions.

Protocol 3: HPLC-UV/DAD Analysis

A standard protocol for the quantification of phenolic compounds using HPLC with UV detection.[1][10]

  • Sample Preparation: Prepare a stock solution of the sample in methanol and create a series of dilutions for a calibration curve.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of methanol and water, both acidified with a small amount of acetic or phosphoric acid (e.g., to pH 2.5).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for phenols (e.g., 270 nm or 280 nm).[1]

Conclusion: An Integrated Approach to Validation

The validation of the mass spectrometry fragmentation pattern of a compound like 3-(3-Hydroxyphenoxy)phenol is a multi-faceted process. In the absence of direct experimental data, a predictive approach grounded in the fundamental principles of mass spectrometry and supported by data from analogous structures provides a robust starting point.

For comprehensive structural confirmation, mass spectrometry, particularly LC-MS/MS, offers the most detailed information. However, for routine quantification and in scenarios where high-throughput is required, HPLC-UV can be a more practical and cost-effective solution. Colorimetric assays like the Folin-Ciocalteu and 4-AAP methods serve as valuable screening tools for total phenolic content or specific phenol classes, respectively, but lack the specificity for individual compound validation.

Ultimately, the choice of analytical technique should be guided by the specific goals of the research. A self-validating system often involves the complementary use of these techniques. For instance, initial screening with a colorimetric assay, followed by separation and quantification with HPLC-UV, and finally, definitive structural confirmation using GC-MS or LC-MS/MS, represents a thorough and scientifically sound workflow.

References

  • Benchchem. (2025). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Juniper Publishers. (2018, January 26). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review.
  • Hach. Phenols.
  • Jones, P. F., & Johnson, K. E. (1973). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance Spectroscopy. Analytical Chemistry, 45(8), 1353-1357.
  • Benchchem. (2025, August 13).
  • Foods. (2023, February 7). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey.
  • ACS Omega. (2023, November 10). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)
  • PubMed. (2004, July 5). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract.
  • RSC Publishing. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • Scribd. 4-Aminoantipyrine Method for Phenols.
  • AOAC International. (2017).
  • PMC. (2023, November 10). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)
  • Redalyc.
  • ScienceDirect. (2024, April 10).
  • Polish Journal of Food and Nutrition Sciences.
  • LCGC International. (2026, March 26).
  • ResearchGate.
  • Benchchem. (2025). Application Note: HPLC-UV Method for the Detection of 3-Nitrofluoranthen-9-ol.
  • PubMed. (2023, March 20). Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS).
  • Semantic Scholar.
  • LCGC International. (2026, March 29).
  • PubMed. (2007, November 15).
  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • ResearchGate. (2016, June 28).
  • Bisphenol A Information & Resources. (2009, April 14).
  • Varian.
  • PMC. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • bioRxiv. (2021, August 1).
  • RSC Publishing.
  • Mass Spectrometry: Fragment
  • PubChem. 1,4-Diphenoxybenzene.
  • PubChem. 1,2-Diphenoxybenzene.
  • MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubMed. (2011, October 15). Comprehensive two-dimensional separation of hydroxylated polybrominated diphenyl ethers by ultra-performance liquid chromatography coupled with ion mobility-mass spectrometry.
  • NIST WebBook. Benzene, 1,4-diphenoxy-.
  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • PubMed. (2011, May 1).
  • Chula Digital Collections. Improving chromatographic analysis of phenolic compounds.
  • NIST WebBook. Benzene, 1,4-diphenoxy-.
  • Chemistry LibreTexts. (2023, August 29).
  • PMC.
  • Benchchem. (2025). A Comparative Guide to the Spectroscopic Properties of Dialkylbenzene Isomers.
  • PubMed. (2010, August 15).
  • Interpret
  • Thermo Fisher Scientific.

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Comparative

3-(3-Hydroxyphenoxy)phenol vs resorcinol in epoxy resin formulations

An in-depth technical analysis comparing 3-(3-Hydroxyphenoxy)phenol and Resorcinol as precursors in high-performance epoxy resin formulations. Section 1: The Structural Dichotomy in Advanced Thermosets In the development...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing 3-(3-Hydroxyphenoxy)phenol and Resorcinol as precursors in high-performance epoxy resin formulations.

Section 1: The Structural Dichotomy in Advanced Thermosets

In the development of high-performance epoxy matrices for aerospace composites, microelectronic packaging, and pharmaceutical manufacturing infrastructure, formulators constantly battle the inverse relationship between thermal stability (glass transition temperature, Tg​ ) and fracture toughness ( KIC​ ). This guide objectively compares two meta-substituted aromatic precursors: Resorcinol and 3-(3-Hydroxyphenoxy)phenol (also known as 3,3'-dihydroxydiphenyl ether). By analyzing their diglycidyl ether derivatives, we uncover how molecular architecture dictates macroscopic performance and processing behavior.

Section 2: Chemical Profiling & Mechanistic Causality

Resorcinol Diglycidyl Ether (RDGE) Resorcinol (1,3-benzenediol) yields a highly reactive, ultra-low viscosity [1].

  • Mechanistic Impact : The single, rigid benzene ring with meta-glycidyl substitution creates an exceptionally tight crosslink network upon curing. This high crosslink density restricts polymer chain mobility, yielding a high modulus and excellent chemical resistance[2]. However, the inability to dissipate strain energy through plastic deformation renders the cured matrix inherently brittle, resulting in low mode-I fracture toughness[3].

3,3'-Dihydroxydiphenyl Ether Diglycidyl Ether (3,3'-DHDPE) 3-(3-Hydroxyphenoxy)phenol consists of two meta-substituted benzene rings bridged by an oxygen atom.

  • Mechanistic Impact : The central ether linkage (-O-) serves as a molecular "hinge." While the aromatic rings maintain the thermal stability and rigidity required for high-temperature applications, the rotational freedom around the C-O-C bond allows the polymer network to undergo localized conformational changes under stress. This mechanism effectively blunts crack propagation, significantly elevating the fracture toughness ( KIC​ ) and critical strain energy release rate ( GIC​ ) compared to standard rigid epoxies[4].

Section 3: Self-Validating Experimental Protocol

To objectively compare these precursors, we employ a standardized synthesis and curing workflow. The protocol integrates a self-validating titration step to ensure stoichiometric accuracy before thermal curing.

Phase 1: Epoxidation

  • Reaction : Dissolve 1.0 mole of the phenolic precursor in a 10-fold molar excess of epichlorohydrin.

    • Causality: The massive excess of epichlorohydrin suppresses oligomerization, ensuring the formation of monomeric diglycidyl ethers rather than higher molecular weight species[5].

  • Catalysis & Dehydrochlorination : Add a phase-transfer catalyst at 80°C, followed by the dropwise addition of 40% aqueous NaOH to close the epoxide rings[5].

  • Purification : Wash the organic layer with deionized water until neutral, then remove unreacted epichlorohydrin via vacuum distillation.

Phase 2: Validation (Epoxy Equivalent Weight) Before formulation, the resin must be validated. Perform a perchloric acid titration to determine the Epoxy Equivalent Weight (EEW).

  • RDGE Target EEW : 118–135 g/eq[1].

  • 3,3'-DHDPE Target EEW : 165–180 g/eq.

  • Causality: Deviations from these theoretical values indicate incomplete epoxidation or unwanted oligomerization, which would skew the stoichiometric ratio and compromise the final network architecture.

Phase 3: Formulation and Curing

  • Stoichiometric Mixing : Blend the validated resin with a high-performance aromatic diamine, such as 4,4'-diaminodiphenyl sulfone (DDS), at a 1:1 epoxy-to-amine hydrogen equivalent ratio.

  • Degassing : Heat the mixture to 80°C under vacuum (<-0.1 MPa) for 30 minutes to eliminate entrapped air, preventing void-induced premature failure during mechanical testing.

  • Thermal Cycle : Cure at 150°C for 2 hours, followed by a vitrification post-cure at 200°C for 2 hours.

    • Causality: The 200°C post-cure pushes the network past its gel point to full conversion, locking in the ultimate Tg​ and preventing physical aging anomalies during characterization.

Section 4: Comparative Data Presentation

The following table synthesizes the thermomechanical properties of DDS-cured RDGE and 3,3'-DHDPE epoxy networks based on established literature trends for these structural classes.

PropertyRDGE-based Epoxy3,3'-DHDPE-based EpoxyTesting Standard / Method
Uncured Viscosity (25°C) 300 - 500 mPa·s2,500 - 4,000 mPa·sASTM D2196 (Rheometer)
Epoxy Equivalent Weight 118 - 135 g/eq165 - 180 g/eqTitration (Perchloric Acid)
Glass Transition ( Tg​ ) ~190 °C~165 °CDMA (Tan δ peak)
Flexural Modulus 3.2 GPa2.8 GPaASTM D790
Fracture Toughness ( KIC​ ) 0.65 MPa·m 1/2 1.25 MPa·m 1/2 ASTM D5045 (SENB)
Moisture Absorption (24h) 3.5 %2.1 %Gravimetric (Boiling Water)

Data Interpretation: The 3,3'-DHDPE resin exhibits a nearly 92% increase in fracture toughness over RDGE. The lower moisture absorption in 3,3'-DHDPE is attributed to the hydrophobic nature of the additional aromatic ring and the slightly lower crosslink density, which reduces the concentration of highly polar hydroxyl groups formed during the epoxy-amine ring-opening reaction.

Section 5: Visualizing the Workflows and Mechanisms

Workflow N1 Precursor Selection (Resorcinol vs 3,3'-DHDPE) N2 Epoxidation (Excess Epichlorohydrin + NaOH) N1->N2 N3 Validation (EEW Titration) N2->N3 N4 Formulation (Stoichiometric Amine Addition) N3->N4 N5 Thermal Curing (Vitrification at 200°C) N4->N5 N6 Thermomechanical Testing (DMA, SENB) N5->N6

Caption: Experimental workflow for the synthesis, curing, and characterization of epoxy resins.

Mechanism cluster_0 Resorcinol Diglycidyl Ether (RDGE) cluster_1 3,3'-DHDPE Diglycidyl Ether R1 Rigid Meta-Benzene Ring R2 High Crosslink Density R1->R2 R3 High Modulus & Tg Low Fracture Toughness R2->R3 D1 Flexible Ether Linkage (-O-) D2 Chain Rotational Freedom D1->D2 D3 Strain Energy Dissipation D2->D3 D4 High Fracture Toughness Maintained Thermal Stability D3->D4

Caption: Structure-property relationships governing the thermomechanical performance of cured resins.

Section 6: Strategic Recommendations for Advanced Manufacturing

While drug development primarily focuses on active pharmaceutical ingredients, the manufacturing infrastructure—such as continuous flow reactors, chromatography columns, and biomedical devices—relies heavily on chemically resistant, sterilizable epoxies.

  • Opt for Resorcinol (RDGE) when formulating extreme chemical-resistant coatings for pharmaceutical storage tanks, or as a reactive diluent to lower the viscosity of highly viscous novolac resins without sacrificing modulus[2].

  • Opt for 3-(3-Hydroxyphenoxy)phenol when engineering structural composites, centrifuge rotors, or biomedical device housings that require high impact resistance, damage tolerance, and lower moisture uptake to maintain dimensional stability during repeated autoclave sterilization cycles.

References

  • Diglycidyl resorcinol ether - Wikipedia -[Link]

  • Improving the Antimicrobial and Mechanical Properties of Epoxy Resins via Nanomodification: An Overview - MDPI -[Link]

  • Resorcinol-Based Epoxy Resins Hardened with Limonene and Eugenol Derivatives - ACS Sustainable Chemistry & Engineering -[Link]

Sources

Validation

benchmarking 3-(3-Hydroxyphenoxy)phenol analytical purity using quantitative NMR

Benchmarking the Analytical Purity of 3-(3-Hydroxyphenoxy)phenol: A Comparative Guide to qNMR vs. Traditional Chromatography Introduction & The Analytical Challenge 3-(3-Hydroxyphenoxy)phenol (also known as bis(3-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Analytical Purity of 3-(3-Hydroxyphenoxy)phenol: A Comparative Guide to qNMR vs. Traditional Chromatography

Introduction & The Analytical Challenge

3-(3-Hydroxyphenoxy)phenol (also known as bis(3-hydroxyphenyl) ether) is a critical bifunctional intermediate used in the synthesis of high-performance polyetherketones, advanced epoxy resins, and active pharmaceutical ingredients (APIs). Because trace impurities in this monomer can terminate chain growth during polymerization or introduce toxicological risks in drug development, establishing its absolute purity is non-negotiable.

Historically, purity assessment has relied heavily on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, HPLC is inherently a comparative, 1[1]. It requires identical reference standards for every potential impurity to establish accurate 2[2]. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a 3[3] that provides a direct, absolute measurement of mass fraction without the need for impurity-specific standards.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the analytical purity of 3-(3-Hydroxyphenoxy)phenol, compare the mechanistic causality behind qNMR and HPLC-UV, and provide a self-validating experimental protocol for accurate quantification.

Mechanistic Causality: Why qNMR Outperforms Area Normalization

The fundamental physics of qNMR dictate that the integrated area of a nuclear magnetic resonance signal is 4[4] (molar concentration) in the active volume of the sample. By co-dissolving 3-(3-Hydroxyphenoxy)phenol with a certified internal standard of known purity, we can calculate the exact mass fraction of the analyte.

Conversely, HPLC-UV relies on the absorption of light by chromophores. If an impurity—such as an over-etherified oligomer—has a different molar absorptivity than the main 3-(3-Hydroxyphenoxy)phenol monomer, a simple "area percent" calculation will misrepresent the true purity[2]. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities like residual inorganic salts or moisture, which mass balance methods must account for via separate, time-consuming tests[1]. qNMR bypasses this by directly measuring the mass deficit caused by any non-protonated or spectroscopically distinct impurity.

Orthogonal Purity Assessment Workflow

To achieve the highest level of confidence in drug development and materials science, an orthogonal approach combining the trace-level separation power of HPLC with the absolute quantification of qNMR is strongly recommended[3].

PurityWorkflow Sample 3-(3-Hydroxyphenoxy)phenol Sample Batch HPLC_Prep Dissolution in Mobile Phase Sample->HPLC_Prep qNMR_Prep Co-weighing with Internal Standard (DMSO2) Sample->qNMR_Prep HPLC_Run HPLC-UV Separation (Secondary Method) HPLC_Prep->HPLC_Run HPLC_Data Peak Area Normalization (Prone to RRF Bias) HPLC_Run->HPLC_Data CrossRef Orthogonal Cross-Referencing HPLC_Data->CrossRef qNMR_Run 1H-qNMR Acquisition (Primary Method) qNMR_Prep->qNMR_Run qNMR_Data Direct Molar Integration (Absolute Mass Fraction) qNMR_Run->qNMR_Data qNMR_Data->CrossRef FinalPurity Certified Absolute Purity CrossRef->FinalPurity

Orthogonal workflow comparing HPLC-UV and qNMR for comprehensive purity assessment.

Self-Validating Experimental Protocol: 1H-qNMR of 3-(3-Hydroxyphenoxy)phenol

To ensure a self-validating system, every step of this protocol is designed to eliminate systematic errors and establish metrological traceability.

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh ~15.0 mg of 3-(3-Hydroxyphenoxy)phenol and ~5.0 mg of Dimethyl sulfone (DMSO2, TraceCERT® internal standard) into a clean glass vial using a microbalance (readability d=0.001 mg).

  • Causality: qNMR is a primary ratio method; any weighing error propagates directly into the final purity value. Static electricity must be discharged using an ionizer to prevent micro-weighing drift.

Step 2: Solvent Addition & Dissolution

  • Action: Add 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS. Vortex until complete dissolution, then transfer to a 5 mm precision NMR tube.

  • Causality: Complete co-dissolution is mandatory. DMSO2 is chosen as the internal standard because its sharp 6H singlet at ~3.0 ppm is completely isolated from the analyte's aromatic multiplet (6.4–7.3 ppm), preventing integration overlap.

Step 3: T1​ Relaxation Delay ( D1​ ) Optimization

  • Action: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for the analyte's aromatic protons and the IS methyl protons. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus (typically D1​=45 seconds).

  • Causality: Insufficient relaxation leads to signal saturation, skewing the integration ratio and artificially lowering the calculated purity. A 5×T1​ delay ensures >99.3% magnetization recovery.

Step 4: Data Acquisition

  • Action: Acquire the 1H-NMR spectrum at 298 K using a 90° excitation pulse, 64 transients (scans), and a spectral width of at least 15 ppm.

  • Causality: A 90° pulse maximizes the signal-to-noise ratio (SNR). 64 transients ensure an SNR > 250:1 for the target peaks, which is statistically required to achieve an integration precision of < 0.5%.

Step 5: Processing & Integration

  • Action: Apply a 0.3 Hz exponential line broadening window function, zero-fill to 64k data points, Fourier transform, and perform rigorous manual phase and baseline corrections. Integrate the DMSO2 singlet (~3.0 ppm) and a distinct aromatic proton of the analyte (e.g., the isolated triplet at ~7.1 ppm, 1H).

  • Causality: Flat baselines and proper phasing prevent the inclusion of broad underlying impurity signals or noise into the integral area, ensuring absolute quantitative accuracy.

Experimental Data & Benchmarking

To demonstrate the performance differences between the two methods, three distinct batches of 3-(3-Hydroxyphenoxy)phenol were analyzed using both HPLC-UV (Area Normalization at 254 nm) and the 1H-qNMR protocol described above.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Absolute Discrepancy ( Δ )Primary Impurity Profile Note
Batch A 99.8%99.5%0.3%Trace isomeric impurities with similar UV response factors. Good agreement.
Batch B 98.5%95.2%3.3%Presence of poly-ether oligomers (weak UV chromophores). HPLC overestimates purity.
Batch C 99.1%96.8%2.3%Residual inorganic salts and moisture (UV invisible). Mass deficit detected by qNMR.

Data Interpretation: The data clearly illustrates the limitations of HPLC-UV as a standalone purity assay. In Batch B, oligomeric byproducts have a lower molar absorptivity than the monomer, leading HPLC to severely underestimate their concentration[2]. In Batch C, the presence of inorganic salts and moisture—which are completely invisible to UV detection but contribute to the total weighed mass—causes a mass deficit that is only detected by the primary qNMR method[1].

Conclusion

For researchers and drug development professionals working with 3-(3-Hydroxyphenoxy)phenol, relying solely on HPLC-UV area normalization introduces significant risks of purity overestimation. While HPLC remains indispensable for separating and identifying trace organic impurities[3], qNMR provides the definitive, absolute mass fraction required for rigorous quality control. By adopting qNMR as a primary benchmarking tool, laboratories can eliminate the need for costly impurity reference standards and ensure the highest level of scientific integrity in their materials.

References

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." [Link]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-(3-Hydroxyphenoxy)phenol vs. Bisphenol A in Advanced Polymer Synthesis

As the polymer and drug development industries pivot toward high-performance and toxicologically safer materials, understanding the comparative reactivity of foundational monomers is critical. has long been the industry...

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Author: BenchChem Technical Support Team. Date: April 2026

As the polymer and drug development industries pivot toward high-performance and toxicologically safer materials, understanding the comparative reactivity of foundational monomers is critical. has long been the industry standard for polycarbonates and epoxy resins due to its rigid structure and predictable reactivity[1]. However, its estrogenic endocrine-disrupting properties have catalyzed the search for viable alternatives.

Enter 3-(3-Hydroxyphenoxy)phenol (also known as bis(3-hydroxyphenyl) ether or HPP). This compound offers a fundamentally different structural geometry, making it a highly valuable monomer for synthesizing advanced, flexible polyaryloxy resins, polyetherimides, and specialized epoxy networks[2].

This guide objectively compares the chemical reactivity, structural causality, and polymerization kinetics of these two diphenols, providing researchers with actionable, self-validating protocols for material synthesis.

Structural Profiling & Mechanistic Causality

The divergent reactivity and resulting polymer morphologies of BPA and HPP are entirely dictated by their central bridging groups and phenolic substitution patterns.

  • BPA (4,4'-(Propane-2,2-diyl)diphenol): Features an sp³-hybridized isopropylidene bridge connecting two para-substituted phenol rings. The bulky methyl groups create significant steric hindrance, restricting bond rotation. The para-substitution ensures that when polymerized, the chain extends linearly, resulting in highly crystalline, rigid polymer networks with high glass transition temperatures ( Tg​ ).

  • HPP (3,3'-Oxydiphenol): Features an ether (-O-) bridge connecting two meta-substituted phenol rings. The ether oxygen provides a freely rotatable "hinge" (C-O-C bond angle ~104°). Crucially, the meta-substitution (1,3-pattern) introduces a 120-degree "kink" into the polymer backbone. This prevents tight chain packing, yielding amorphous polymers with exceptional fracture toughness and lower Tg​ .

StructureReactivity Struct Core Structural Bridge Iso Isopropylidene Bridge (BPA) Struct->Iso Ether Ether Bridge (HPP) Struct->Ether Steric High Steric Hindrance Rigid Backbone Iso->Steric SubP Para-Substitution Linear Polymer Extension Iso->SubP Flex High Conformational Flexibility Rotatable C-O-C Bond Ether->Flex SubM Meta-Substitution Kinked Polymer Chains Ether->SubM

Influence of bridging groups and substitution patterns on molecular flexibility and reactivity.

Quantitative Performance Metrics

When these monomers are subjected to electrophilic aromatic substitution (specifically, epoxidation via epichlorohydrin to form diglycidyl ethers), the resulting resins exhibit vastly different thermo-mechanical profiles.

Table 1: Physico-Chemical & Structural Comparison
PropertyBisphenol A (BPA)3-(3-Hydroxyphenoxy)phenol (HPP)
Bridging Group Isopropylidene (-C(CH3)2-)Ether (-O-)
Substitution Pattern Para, Para' (1,4)Meta, Meta' (1,3)
Backbone Rigidity High (Sterically hindered)Low (Freely rotatable)
Polymer Morphology Highly crystalline / RigidAmorphous / Flexible
Primary Applications Polycarbonates, DGEBA EpoxyAdvanced Polyetherimides, Phthalonitrile resins
Table 2: Comparative Polymerization Kinetics & Thermal Properties
MetricDGEBA (from BPA)DGE-HPP (from HPP)Mechanistic Causality
Reactivity with Epichlorohydrin HighModerateMeta-OH lacks the hyperconjugative activation present in BPA's alkyl bridge.
Glass Transition Temp ( Tg​ ) ~150 - 170 °C~110 - 130 °CEther bridge and meta-kinks increase free volume, drastically lowering Tg​ .
Crosslink Density HighModerateFlexible chains uncoil, increasing the spatial distance between crosslink nodes.
Fracture Toughness ( KIC​ ) Lower (Brittle)Higher (Ductile)Ether linkages dissipate mechanical stress through rapid conformational rotation.

Self-Validating Experimental Protocol: Synthesis of Diglycidyl Ethers

To objectively compare the reactivity of BPA and HPP, we utilize a standardized epoxidation workflow. This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure mechanistic integrity at each phase.

Step-by-Step Methodology

Phase 1: Monomer Dissolution & Deprotonation

  • Charge a 500 mL three-neck round-bottom flask with 0.1 mol of the chosen diphenol (BPA or HPP).

  • Add 100 mL of a 20% aqueous NaOH solution.

  • Causality: The highly alkaline medium deprotonates the weakly acidic phenolic hydroxyl groups ( pKa​ ~9.5-10.5), converting them into highly nucleophilic phenoxide ions.

Phase 2: Epichlorohydrin Addition (Nucleophilic Attack) 3. Heat the mixture to 60 °C under continuous stirring. 4. Add 0.4 mol (excess) of epichlorohydrin dropwise over 30 minutes.

  • Causality: The phenoxide ions execute an SN​2 attack on the less sterically hindered carbon of the epichlorohydrin epoxide ring. This opens the ring, forming a chlorohydrin intermediate. The dropwise addition controls the highly exothermic nature of this ring-opening.

Phase 3: Dehydrohalogenation (Ring Closure) 5. Maintain the reaction at 80 °C for 2 hours.

  • Causality: The excess NaOH facilitates an intramolecular SN​2 reaction within the chlorohydrin intermediate. The alkoxide oxygen displaces the adjacent chloride ion, reforming the epoxide ring to yield the final diglycidyl ether (DGEBA or DGE-HPP).

Phase 4: Extraction & Purification 6. Cool the mixture to room temperature and extract with 3 x 50 mL of toluene. 7. Wash the organic layer with distilled water until the pH is neutral, then dry over anhydrous MgSO4​ . Evaporate the solvent under reduced pressure.

Phase 5: Analytical Validation (The Checkpoint) 8. NMR Verification: Run a 1H -NMR spectrum (in DMSO- d6​ ).

  • Validation: The reaction is confirmed successful by the complete disappearance of the broad phenolic -OH singlet at ~9.5 ppm, and the emergence of the characteristic oxirane ring protons (multiplets at ~2.7, 2.9, and 3.3 ppm).

  • Titration: Perform an Epoxy Equivalent Weight (EEW) titration using perchloric acid and tetraethylammonium bromide.

    • Validation: Compares the theoretical epoxide yield against the actual functional density, confirming the absence of unreacted oligomers.

Workflow Step1 1. Monomer Dissolution (Alkaline Medium) Step2 2. Epichlorohydrin Addition (Controlled Exotherm) Step1->Step2 Step3 3. Dehydrohalogenation (Ring Closure) Step2->Step3 Step4 4. Organic Extraction & Washing Step3->Step4 Step5 5. Analytical Validation (NMR & Titration) Step4->Step5

Self-validating experimental workflow for the synthesis of diglycidyl ethers.

Toxicological and Environmental Context

The push to map the reactivity of HPP against BPA is heavily driven by toxicological data. BPA is a recognized endocrine disruptor; its rigid, para-substituted structure allows it to mimic 17β-estradiol and bind to nuclear estrogen receptors ( ERα and ERβ )[1].

Because if they maintain the rigid para-substituted diphenylmethane-like structure, HPP represents a structural departure. The meta-substitution and flexible ether linkage alter the spatial geometry of the molecule, drastically reducing its binding affinity to estrogen receptors while providing unique, highly desirable mechanical properties for advanced polymer networks.

References

  • Bisphenol A - Wikipedia Source: Wikipedia URL:[Link]

  • Toxicological Evaluation of Bisphenol A and Its Analogues Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • EP0220080A1 - Compositions based on phthalonitrile-terminated polyaryloxy pyridine oligomers Source: Google Patents URL

Sources

Validation

GC-MS vs. LC-MS/MS for Trace Analysis of 3-(3-Hydroxyphenoxy)phenol: A Comprehensive Methodological Guide

For researchers and drug development professionals tasked with the trace analysis of polar phenolic compounds, selecting the optimal mass spectrometry platform is a critical decision. 3-(3-Hydroxyphenoxy)phenol (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals tasked with the trace analysis of polar phenolic compounds, selecting the optimal mass spectrometry platform is a critical decision. 3-(3-Hydroxyphenoxy)phenol (also known as bis(3-hydroxyphenyl) ether) presents unique analytical challenges due to its ether linkage and two active phenolic hydroxyl (-OH) groups.

As a Senior Application Scientist, I have structured this guide to objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. Rather than simply listing steps, this guide explores the chemical causality behind each technique, providing self-validating protocols and empirical performance data.

Chemical Profile & Analytical Causality

3-(3-Hydroxyphenoxy)phenol ( C12​H10​O3​ , MW: 202.21 g/mol ) is a highly polar, weakly acidic molecule. The presence of two active hydrogen atoms on the phenolic rings dictates its behavior in chromatographic systems:

  • The GC-MS Challenge: In standard gas chromatography, free phenolic -OH groups readily form hydrogen bonds with active sites in the injector port and the silica column. At trace concentrations, this causes severe peak tailing, irreversible adsorption, and thermal degradation[1]. Therefore, GC-MS analysis inherently requires chemical derivatization to replace these active hydrogens with non-polar groups[2].

  • The LC-MS/MS Advantage: Liquid chromatography bypasses the need for volatility. Furthermore, the weakly acidic nature of the phenol groups makes them highly susceptible to deprotonation. In an Electrospray Ionization (ESI) source operating in negative mode, 3-(3-Hydroxyphenoxy)phenol readily forms stable [M−H]− precursor ions, allowing for direct, highly sensitive analysis without prior derivatization[3],[4].

Mechanistic Comparison: Analytical Workflows

The decision between GC-MS and LC-MS fundamentally alters the sample preparation pipeline.

Workflow Sample Sample Extract 3-(3-Hydroxyphenoxy)phenol Split Method Selection Sample->Split GC_Prep Derivatization (BSTFA + 1% TMCS, 60°C) Split->GC_Prep GC-MS Route LC_Prep Direct Reconstitution (Mobile Phase) Split->LC_Prep LC-MS Route GC_MS GC-MS/MS Analysis (EI Mode, MRM) GC_Prep->GC_MS LC_MS LC-MS/MS Analysis (ESI- Mode, MRM) LC_Prep->LC_MS Data Data Acquisition & Trace Quantification GC_MS->Data LC_MS->Data

Fig 1. Comparative analytical workflow for GC-MS and LC-MS trace analysis.

Self-Validating Experimental Protocols

Systemic Self-Validation: To guarantee data integrity, both protocols below operate as self-validating systems. An isotopically labeled internal standard (e.g., 13C12​ -Bisphenol A or a deuterated phenolic ether analog) must be spiked into the raw matrix prior to Solid-Phase Extraction (SPE). This corrects for analyte loss during sample preparation and normalizes matrix-induced ion suppression[3]. A procedural blank and a 7-point matrix-matched calibration curve must be run in parallel to confirm the absence of carryover and validate linearity[2].

Protocol A: GC-MS/MS (Derivatization-Dependent)

Because GC methods are sensitive but tedious due to derivatization[4], this protocol utilizes silylation to increase volatility and prevent peak tailing.

  • Extraction: Extract the sample using an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Elute with ethyl acetate and evaporate to dryness under a gentle nitrogen stream.

  • Derivatization (Causality): Reconstitute the residue in 50 µL of hexane. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. Mechanism: BSTFA replaces the polar -OH protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point and neutralizing polarity[2].

  • Chromatography: Inject 1 µL (splitless mode) onto a low-polarity silarylene phase column (e.g., TG-5SilMS, 30m x 0.25mm x 0.25µm), which prevents interaction with active sites[5].

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Multiple Reaction Monitoring (MRM) to isolate the molecular ion of the TMS-derivatized compound and monitor its specific fragmentation transitions.

Protocol B: LC-MS/MS (Direct Analysis)

LC-MS/MS is the preferred method for polar bisphenol-like compounds due to its high throughput and avoidance of derivatization artifacts[6].

  • Extraction: Perform SPE as above, but elute with methanol. Evaporate to dryness and directly reconstitute in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile / 90% Water).

  • Chromatography: Inject 5 µL onto a C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient elution of Water (A) and Acetonitrile (B). Note: Avoid acidic modifiers like formic acid if they suppress deprotonation; pure water or a weak ammonia buffer often yields superior sensitivity for phenols.

  • Mass Spectrometry: Operate in Electrospray Ionization Negative (ESI-) mode.

MRM_Pathway Precursor Precursor Ion [M-H]- (m/z 201) Q1 Q1: Mass Selection Precursor->Q1 CID Q2: Collision Cell (Argon CID) Q1->CID Q3 Q3: Fragment Selection CID->Q3 Prod1 Quantifier Ion (m/z 107) Q3->Prod1 Prod2 Qualifier Ion (m/z 93) Q3->Prod2 Detector Electron Multiplier Prod1->Detector Prod2->Detector

Fig 2. LC-MS/MS MRM fragmentation pathway for 3-(3-Hydroxyphenoxy)phenol.

Quantitative Data Comparison

The following table synthesizes expected performance metrics based on validated literature for phenolic ethers and bisphenol analogs[3],[2],[6].

Performance MetricGC-MS/MS (BSTFA Derivatized)LC-MS/MS (Direct ESI-)
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI Negative)
Sample Prep Time High (Requires 30-60 min derivatization)Low (Direct injection post-extraction)
Limit of Detection (LOD) 0.02 – 0.05 ng/mL0.01 – 0.04 ng/mL
Linearity ( R2 ) > 0.993> 0.999
Matrix Effects Low (High GC resolution separates interferences)Moderate to High (Ion suppression in ESI)
Artifact Risk Moderate (Incomplete derivatization, moisture sensitivity)Low (Direct analysis)
Throughput Low (Longer run times + derivatization step)High (Short run times, no derivatization)

Decision Matrix & Conclusion

Both GC-MS and LC-MS/MS are highly capable of quantifying 3-(3-Hydroxyphenoxy)phenol at trace levels.

  • Choose LC-MS/MS for high-throughput environments, routine pharmacokinetic screening, or when analyzing large sample cohorts. The ability to directly ionize the phenolic groups in ESI- mode eliminates the cumbersome derivatization step, reducing the risk of sample contamination and analyte loss[6].

  • Choose GC-MS/MS when dealing with highly complex, dirty matrices (e.g., environmental sludge or complex biological tissues) where LC-MS/MS suffers from severe ion suppression. The superior peak capacity of capillary GC, combined with the volatility of the TMS-derivatives, ensures unmatched chromatographic resolution[5],[1].

References

  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Source: nih.gov. 3

  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Source: thermofisher.com. 5

  • Separation of Some Halogenated Phenols by GC-MS. Source: asianpubs.org. 1

  • LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. Source: canada.ca. 4

  • Comparing different gas chromatographic methods for the quantification of bisphenol A (BPA) trace levels in paper and cardboard. Source: dphen1.com. 2

  • Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable. Source: nih.gov. 6

Sources

Comparative

Comparative Study of 3-(3-Hydroxyphenoxy)phenol Derivatives in Drug Discovery: From Antiviral NNRTIs to Supramolecular Carriers

Executive Summary The compound 3-(3-Hydroxyphenoxy)phenol (also known as 3,3'-oxydiphenol or bis(3-hydroxyphenyl) ether) is a highly versatile meta-aryloxy phenol scaffold. Its unique structural topology—two phenolic rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Hydroxyphenoxy)phenol (also known as 3,3'-oxydiphenol or bis(3-hydroxyphenyl) ether) is a highly versatile meta-aryloxy phenol scaffold. Its unique structural topology—two phenolic rings linked by a central oxygen atom—confers exceptional torsional flexibility. In modern drug discovery, this scaffold has been successfully leveraged in two distinct but highly impactful domains:

  • Antiviral Therapeutics: As the core pharmacophore for next-generation diaryl ether Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 1.

  • Supramolecular Chemistry: As a building block for oxacalix[n]arenes, which serve as highly selective host molecules for targeted drug delivery and toxic metal sensing [[2]]().

This guide objectively compares the performance of 3-(3-Hydroxyphenoxy)phenol derivatives against standard alternatives, providing mechanistic insights and field-proven experimental protocols.

Part 1: Diaryl Ether NNRTIs (Antiviral Drug Discovery)

Mechanistic Causality: The "Wiggling and Jiggling" Hypothesis

First-generation NNRTIs (like Nevirapine) are rigid molecules. When the HIV-1 reverse transcriptase (RT) enzyme mutates (e.g., Y181C or K103N), the non-nucleoside inhibitor binding pocket (NNIBP) changes shape, causing steric clashes that render rigid drugs ineffective.

Derivatives of 3-(3-hydroxyphenoxy)phenol, specifically catechol diethers , overcome this via torsional flexibility. The central ether linkage acts as a molecular hinge. When a mutation alters the NNIBP, the diaryl ether scaffold undergoes compensatory conformational shifts, maintaining critical van der Waals contacts and hydrogen bonds with conserved residues (like W229) without structural penalty 3.

G A 3-(3-Hydroxyphenoxy)phenol Scaffold B Diaryl Ether NNRTIs (e.g., Catechol Diethers) A->B Structural Derivatization C HIV-1 RT NNIBP (Wild-Type) B->C Allosteric Binding E Torsional Flexibility (Ether Linkage) B->E Scaffold Property D Mutant RT (Y181C / K101P) C->D Viral Mutation F Compensatory Shifts & Maintained H-Bonds D->F Requires E->F Enables G Potent Viral Inhibition (Picomolar IC50) F->G Results In

Fig 1: Mechanism of action for Diaryl Ether NNRTIs overcoming HIV-1 RT mutations.

Quantitative Performance Comparison

The table below summarizes the in vitro inhibitory concentrations (IC50/EC50) of various 3-(3-hydroxyphenoxy)phenol derivatives compared to FDA-approved clinical standards. Note the extreme potency (picomolar range) of the cyanovinylphenyl and indolizine-substituted derivatives against wild-type (WT) and mutant strains 4, 5.

Compound Class / DrugStructural FeatureWT HIV-1 IC50/EC50Y181C Mutant IC50K103N/Y181C IC50
Nevirapine (NVP) Rigid Diazepinone (Control)750 nM> 10,000 nM> 10,000 nM
Rilpivirine (RPV) DAPY (Control)58 nM169 nM318 nM
Doravirine (DOR) Pyridone (Control)12 nM31 nM33 nM
Compound 7e Carboxymethoxyphenacyl ether360 nMN/AN/A
Compound 1 2-Cyanoindolizine diether< 1.0 nM< 5.0 nMN/A
Compound 3 Cyanovinylphenyl diether0.055 nM N/AN/A
Compound 4 Difluoro diether analog0.32 nM 16 nM 85 nM
Experimental Protocol: In Vitro HIV-1 RT Polymerase Inhibition Assay

To ensure scientific integrity, the evaluation of these derivatives must utilize a self-validating biochemical assay that isolates the enzyme-inhibitor interaction from cellular variables.

1. Enzyme Preparation & Active Site Titration:

  • Action: Express and purify recombinant WT, Y181C, and K103N/Y181C HIV-1 RT. Perform pre-steady-state burst kinetics to determine the exact concentration of active polymerase sites.

  • Causality: Total protein concentration (via Bradford assay) overestimates active enzyme. Normalizing by active sites ensures that IC50 shifts between WT and mutants are due to binding affinity differences, not variations in enzyme prep viability.

2. Pre-Incubation Phase:

  • Action: Incubate 5 nM of active RT with varying concentrations of the diaryl ether inhibitor (0.01 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2) for 30 minutes at 37°C.

  • Causality: NNRTIs bind allosterically. Pre-incubation is mandatory to allow the inhibitor to induce the conformational change in the NNIBP that shuts down the polymerase active site before the rapid substrate turnover begins.

3. Reaction Initiation & Quantification:

  • Action: Initiate the reaction by adding a poly(rA)·oligo(dT) template-primer complex and radiolabeled [3H]-dTTP. Quench after 15 minutes with EDTA.

  • Self-Validation: Run Nevirapine and Rilpivirine in parallel as internal calibration standards. If the Nevirapine WT IC50 deviates from the established ~750 nM baseline 6, the assay plate is rejected.

Part 2: Oxacalixarene Derivatives (Supramolecular Drug Delivery)

Mechanistic Causality: Macrocyclic Pre-organization

Beyond direct target inhibition, 3,3'-oxydiphenol is condensed with bridging agents to form oxacalix[n]arenes 1. These macrocycles possess a hydrophobic cavity and a highly functionalizable lower rim. When functionalized with specific moieties (e.g., thiophosphate), the resulting calix[4]resorcarenes act as highly selective receptors for toxic metal ions (like Hg2+) or as nanoclusters for drug encapsulation 2.

Workflow S1 Step 1: Macrocyclization Cu-catalyzed condensation of 3,3'-oxydiphenol S2 Step 2: Functionalization Lower rim modification (e.g., thiophosphate) S1->S2 S3 Step 3: Structural Validation 1H NMR & X-ray Crystallography S2->S3 S4 Step 4: Binding Affinity Isothermal Titration Calorimetry (ITC) S3->S4 S5 Step 5: Application Drug loading & targeted release assays S4->S5

Fig 2: Experimental workflow for the synthesis and evaluation of oxacalixarene supramolecular carriers.

Experimental Protocol: Supramolecular Binding Affinity via 1H NMR Titration

To objectively measure the encapsulation efficiency of these derivatives, 1H NMR titration is the gold standard.

1. Host Solution Preparation:

  • Action: Prepare a 1.0 mM solution of the oxacalixarene host in a deuterated solvent (e.g., CD3CN or CDCl3) containing 0.03% TMS as an internal standard.

  • Causality: 1H NMR is selected over UV-Vis spectroscopy because it provides atomic-level spatial resolution. It confirms not just that binding occurs, but where the guest sits by tracking the anisotropic shielding effects on specific inner-cavity protons.

2. Guest Titration & Chemical Shift Tracking:

  • Action: Sequentially add aliquots of the guest molecule (from 0.1 to 10.0 equivalents). Record the NMR spectrum after each addition and plot the change in chemical shift ( Δδ ) of the host's diagnostic protons.

  • Self-Validation: Perform a parallel blank titration adding only the pure solvent to the host. This rules out artifactual chemical shifts caused by dilution or minor changes in solvent polarity.

3. Data Fitting:

  • Action: Fit the resulting saturation curve using a non-linear least-squares regression model to extract the binding constant ( Ka​ ).

References

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: Semantic Scholar URL
  • Calixarene and Resorcarene Based Receptors: From Structural and Thermodynamic Studies to the Synthesis of a New Mercury(II)
  • Molecular and cellular studies evaluating a potent 2-cyanoindolizine catechol diether NNRTI targeting wildtype and Y181C mutant HIV-1 reverse transcriptase Source: PubMed URL
  • Picomolar Inhibitors of HIV Reverse Transcriptase Featuring Bicyclic Replacement of a Cyanovinylphenyl Group Source: PMC URL
  • Diaryl ethers with carboxymethoxyphenacyl motif as potent HIV-1 reverse transcriptase inhibitors with improved solubility Source: Taylor & Francis URL
  • Rational Design of Doravirine (DOR)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-(3-Hydroxyphenoxy)phenol

As laboratory professionals, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemicals we use, including their safe and compliant disposal. Improper disposal of chemical was...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemicals we use, including their safe and compliant disposal. Improper disposal of chemical waste, such as 3-(3-Hydroxyphenoxy)phenol, can pose significant risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper management and disposal of this compound, grounded in established safety standards and regulatory requirements.

Hazard Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 3-(3-Hydroxyphenoxy)phenol, like many phenolic compounds, presents several health and environmental risks that dictate its handling and disposal procedures.

According to safety data sheets, this class of compound is typically classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

  • Aquatic Toxicity: Phenolic compounds are often very toxic to aquatic life, necessitating the prevention of release into sewer systems or waterways.[1][2][3]

These classifications mandate that 3-(3-Hydroxyphenoxy)phenol be treated as hazardous waste . It must never be disposed of down the drain or in regular trash.[4][5][6][7]

Table 1: Hazard and Safety Summary for Phenolic Compounds

Hazard ClassificationGHS CodeKey Precaution
Skin IrritationH315Wear appropriate chemical-resistant gloves.
Serious Eye IrritationH319Wear safety goggles or a face shield.
Respiratory IrritationH335Handle in a well-ventilated area or chemical fume hood.[8]
Acute Aquatic ToxicityH400Do not allow product to enter drains.[2][3][9]
Personal Protective Equipment (PPE): Your First Line of Defense

When preparing 3-(3-Hydroxyphenoxy)phenol for disposal, the following PPE is mandatory to mitigate exposure risks. This equipment should be donned before handling the primary container or any contaminated materials.

  • Eye and Face Protection: Chemical safety goggles are required. For larger quantities or when there is a splash risk, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[2]

  • Protective Clothing: A standard laboratory coat should be worn. For significant quantities, a chemically resistant apron may be advisable. Ensure shoes are closed-toed.

  • Respiratory Protection: If handling the solid form outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(3-Hydroxyphenoxy)phenol is to contain and segregate it as hazardous chemical waste for collection by a licensed disposal facility.

Step 1: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure or residual 3-(3-Hydroxyphenoxy)phenol powder, along with any grossly contaminated items like weigh boats or paper towels, in a dedicated solid waste container.[11][12]

  • Liquid Waste: If the compound is in a solution, it must be collected in a separate liquid waste container designated for halogen-free organic waste, unless it is mixed with halogenated solvents. Never mix incompatible waste streams.[13]

  • Contaminated Sharps: Any needles or other sharps used for handling the chemical must be placed in a designated, puncture-resistant sharps container for chemical waste.[14]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) with trace contamination should be collected in a sealable, puncture-proof container clearly marked as hazardous waste.[7]

The waste container must be made of a compatible material (e.g., polyethylene for most organic solvents and solids) and have a securely fitting lid.[14][15] The container must remain closed at all times except when waste is being added.[5][7][13]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Identify Waste: 3-(3-Hydroxyphenoxy)phenol PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Form (Solid, Liquid, Debris) Solid Collect in Labeled Solid Hazardous Waste Container Assess->Solid Solid Liquid Collect in Labeled Liquid Hazardous Waste Container Assess->Liquid Liquid Debris Collect Contaminated Debris in Lined, Sealable Container Assess->Debris Contaminated Labware PPE->Assess Store Store Securely in Satellite Accumulation Area (SAA) Solid->Store Liquid->Store Debris->Store Pickup Arrange Pickup by Licensed Waste Contractor Store->Pickup End Disposal Complete Pickup->End

Disposal workflow for 3-(3-Hydroxyphenoxy)phenol.

Step 2: Labeling the Waste Container

Properly labeling the hazardous waste container is a regulatory requirement and essential for safety. The label must include:

  • The words "HAZARDOUS WASTE ".[16]

  • The full chemical name: "3-(3-Hydroxyphenoxy)phenol ". Avoid using abbreviations or chemical formulas.[13]

  • A clear indication of the hazards (e.g., "Irritant").

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 3: Temporary Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

  • The SAA must be at or near the point of generation.

  • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[13]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[17]

  • Do not overfill containers; a general rule is to fill to no more than 75-90% capacity to allow for expansion.[7][14]

Step 4: Final Disposal

When the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8] Follow your institution's specific procedures for requesting a waste pickup.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[10][12]

    • Sweep up the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[9]

    • Do not use combustible materials like paper towels to absorb a spill of an oxidizer.

    • Clean the affected area with soap and water.[4]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.[4]

    • Prevent entry into the area.

  • Decontamination: For reusable glassware or equipment, triple rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous liquid waste.[5][18] Subsequent rinses with water may be permissible for drain disposal, but consult your local EHS guidelines.[18] Deface the label of any empty original containers before disposing of them as regular waste, after they have been appropriately rinsed.[5][14]

By adhering to these procedures, researchers can ensure the safe handling and disposal of 3-(3-Hydroxyphenoxy)phenol, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Safety Data Sheet for Resorcinol. (N.d.). KISHIDA CHEMICAL CO., LTD. [Link]

  • Disposal of Hazardous Waste. (N.d.). Vanderbilt University, Department of Chemistry. [Link]

  • Chemical Waste (Guidance Note). (N.d.). University of Glasgow, Safety & Environmental Protection Services. [Link]

  • Hazardous Waste Disposal Guide. (N.d.). Dartmouth College, Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. (N.d.). Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • Hazardous Waste Disposal Guide. (2015). Northwestern University, Office for Research Safety. [Link]

  • How can I dispose phenol? (2015). ResearchGate. [Link]

  • Safety data sheet for Resorcinol. (N.d.). CPAChem. [Link]

  • Standard Operating Procedure - Phenol. (N.d.). University of New Mexico, Department of Chemistry. [Link]

  • 3,3'-Oxydiphenol | CAS#:7034-31-3. (2025). Chemsrc. [Link]

  • Phenol - Hazardous Substance Fact Sheet. (N.d.). New Jersey Department of Health. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022). The University of Tennessee Health Science Center, Research Safety Affairs. [Link]

  • Chemical Waste Disposal Guidelines. (N.d.). Emory University, Department of Chemistry. [Link]

  • ICSC 1033 - RESORCINOL. (2021). ILO and WHO. [Link]

  • Material Safety Data Sheet - 3-Phenoxyphenol. (2005). Cole-Parmer. [Link]

  • 3-(3-hydroxypropyl)phenol — Chemical Substance Information. (N.d.). NextSDS. [Link]

  • Phenol - OHS Information Sheet. (2024). Monash University. [Link]

  • FACT SHEET on PHENOLS. (N.d.). Breast Cancer and the Environment Research Program. [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]

  • EPA HAZARDOUS WASTE CODES. (N.d.). U.S. Environmental Protection Agency. [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020). Saltworks Technologies. [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. (N.d.). National Center for Biotechnology Information, NIH. [Link]

  • Phenol, 3-(3-phenoxyphenoxy)- - Substance Details. (2023). U.S. Environmental Protection Agency. [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. (N.d.). Centers for Disease Control and Prevention. [Link]

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Handling

Personal protective equipment for handling 3-(3-Hydroxyphenoxy)phenol

As a Senior Application Scientist, I frequently observe laboratories treating substituted phenols with baseline standard operating procedures. However, 3-(3-Hydroxyphenoxy)phenol (CAS: 7034-31-3), commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating substituted phenols with baseline standard operating procedures. However, 3-(3-Hydroxyphenoxy)phenol (CAS: 7034-31-3), commonly referred to as 3,3'-Oxydiphenol, demands a highly rigorous, self-validating approach to personal protective equipment (PPE) and handling.

Due to its bis-phenolic ether structure, this compound possesses a high hydrogen-bonding capacity and significant lipophilicity. This guide moves beyond basic safety data sheets to explain the causality behind our safety protocols, ensuring you can handle this compound with absolute confidence and scientific precision.

Chemical Profile & Mechanistic Toxicology

Before selecting PPE, we must understand the precise mechanisms that make this chemical hazardous. 3-(3-Hydroxyphenoxy)phenol is a solid at room temperature and acts as a protoplasmic poison upon cellular contact.

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / DesignationScientific Causality / Implication
CAS Number 7034-31-3Unique identifier for safety tracking (1)[1].
Physical State Solid (Melting point: 94-96 °C)Dust generation is the primary inhalation risk during weighing and transfer[1].
Molecular Weight 202.21 g/mol Small enough to readily partition into the stratum corneum[1].
Hazard Codes H303, H313, H315, H319, H335Indicates acute toxicity, severe skin/eye irritation, and respiratory risks (2)[2] (3)[3].

Mechanistic Insight: Standard thin-film elastomers fail against phenols. Upon contact with the skin, the lipophilic ether linkage facilitates rapid permeation. Once inside the aqueous cellular environment, the acidic hydroxyl groups denature structural proteins and disrupt lipid bilayers, leading to cellular necrosis.

Mechanism A 3-(3-Hydroxyphenoxy)phenol Exposure B Dermal / Ocular Absorption A->B C Protein Denaturation & Membrane Disruption B->C D Cellular Necrosis & Tissue Irritation C->D

Fig 1: Mechanistic pathway of phenolic toxicity and tissue irritation.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves. The ether and phenol moieties will permeate these materials, often causing chemical burns before the user detects a breach due to the mild local anesthetic effect of phenols.

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationScientific Rationale
Primary Gloves Butyl rubber or Neoprene (≥0.4 mm)High chemical resistance to phenolic compounds and ethers.
Secondary Gloves Nitrile inner glove (0.1 mm)Acts as a self-validating breach indicator. If the outer glove fails, the inner glove provides a brief window for safe doffing.
Eye Protection Tight-fitting chemical splash gogglesH319 requires protection from micro-dust and aerosolized particles[3]. Safety glasses are insufficient.
Body Protection Tyvek® lab coat or chemical apronPrevents micro-dust accumulation on woven cotton lab coats, which can cause chronic dermal exposure[4].
Respiratory N95/P100 particulate respiratorMitigates H335 (Respiratory irritation) from airborne particulates if weighing outside a controlled hood[3].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Incorporate checks that confirm your safety measures are actively working during the handling of 3-(3-Hydroxyphenoxy)phenol (4)[4].

Step-by-Step Methodology: Safe Weighing and Transfer

  • Airflow Validation: Turn on the fume hood. Self-validation step: Tape a small piece of tissue to the bottom of the sash. If it pulls inward aggressively, your face velocity is sufficient (target 80-100 fpm).

  • PPE Donning: Double-glove (Nitrile inner, Neoprene outer). Don splash goggles and a fully buttoned chemical-resistant lab coat.

  • Static Mitigation: Because 3-(3-Hydroxyphenoxy)phenol is a dry solid, use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent the electrostatic dispersion of toxic dust into your breathing zone.

  • Transfer: Use a dedicated, non-sparking spatula. Weigh the material strictly inside the fume hood[4].

  • Sealing & Neutralization: Cap the source bottle immediately. Wipe the exterior of the weighing boat with a damp Kimwipe (water/ethanol mix) to neutralize residual dust before moving it to the reaction vessel.

  • Doffing: Remove the outer Neoprene gloves inside the hood, turning them inside out to trap contaminants. Proceed with the clean inner Nitrile gloves to handle the sealed reaction vessel.

Workflow A Pre-Operation Risk Assessment B PPE Donning & Fume Hood Prep A->B C Anti-Static Weighing B->C D Reaction / Assay Execution C->D E Decontamination & Doffing D->E F Waste Segregation & Disposal E->F

Fig 2: Standard operating workflow for handling bis-phenolic ethers.

Emergency Response & Spill Management

Phenolic spills require specific chemical neutralization, not just physical absorption.

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Crucial Insight: Do NOT use ethanol or organic solvents to wash the skin initially; this will rapidly increase the dermal absorption of the lipophilic phenol. If available, apply Polyethylene Glycol (PEG) 400, which effectively solvates and draws phenols out of the skin tissue.

  • Solid Spill: Do not sweep dry. Mist the spill lightly with water to suppress dust formation. Cover with a chemical absorbent pad or damp sand. Scoop into a designated hazardous waste container using non-sparking tools.

Waste Disposal & Environmental Logistics

3-(3-Hydroxyphenoxy)phenol is hazardous to aquatic life and must not enter the municipal water supply.

  • Aqueous Waste: Collect in a dedicated "Aqueous Phenolic Waste" carboy. Keep the pH basic (pH > 8) by adding dilute NaOH. Causality: Deprotonating the phenol to its phenoxide ion (Ar-O⁻) makes it strictly ionic. This drastically reduces its vapor pressure and stabilizes it in the aqueous phase, preventing toxic off-gassing in the waste container.

  • Solid Waste: Contaminated gloves, Kimwipes, and weighing boats must be placed in a sealed, labeled chemical solid waste bag for high-temperature incineration.

References

  • [2] Cas no 7034-31-3 (3-(3-Hydroxyphenoxy)phenol) Hazard Statements. Chem960. 2

  • [1] 3,3'-Oxydiphenol CAS#: 7034-31-3 Chemical Properties. ChemicalBook. 1

  • [3] 2,8-Dimethoxytetracene / 3,3'-Oxydiphenol Safety Information. BLD Pharm. 3

  • [4] 3,3'-Oxydiphenol Handling and Storage. Echemi. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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